fusarielin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H38O4 |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(2S,3S,4E,6E)-7-[(1R,2S,4R,5R,6S,7S,9S,11R)-5-[(E)-but-2-en-2-yl]-4,11-dimethyl-3,10-dioxatetracyclo[5.5.0.02,4.09,11]dodecan-6-yl]-2,4-dimethylhepta-4,6-diene-1,3-diol |
InChI |
InChI=1S/C25H38O4/c1-7-14(2)21-17(10-8-9-15(3)22(27)16(4)13-26)18-11-20-24(5,28-20)12-19(18)23-25(21,6)29-23/h7-10,16-23,26-27H,11-13H2,1-6H3/b10-8+,14-7+,15-9+/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25+/m0/s1 |
InChI Key |
LRMWKBJDHOHUEZ-HCZQMODJSA-N |
Isomeric SMILES |
C/C=C(\C)/[C@H]1[C@H]([C@@H]2C[C@H]3[C@](O3)(C[C@H]2[C@H]4[C@@]1(O4)C)C)/C=C/C=C(\C)/[C@H]([C@@H](C)CO)O |
Canonical SMILES |
CC=C(C)C1C(C2CC3C(O3)(CC2C4C1(O4)C)C)C=CC=C(C)C(C(C)CO)O |
Synonyms |
fusarielin A |
Origin of Product |
United States |
Foundational & Exploratory
Fusarielin A: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Fusarielin A, a polyketide-derived secondary metabolite produced by fungi of the Fusarium genus. Since its initial discovery, this compound and its analogues have garnered interest for their antifungal and other biological activities. This document details the discovery and isolation of this compound, presenting comprehensive experimental protocols for its extraction and purification. Quantitative data on its biological activities are summarized, and its biosynthetic pathway is visually represented. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
This compound is a structurally complex polyketide first isolated from a Fusarium species in 1995.[1] It belongs to a larger family of related compounds, known as fusarielins, which are characterized by a decalin core structure. These natural products have demonstrated a range of biological effects, most notably antifungal properties. This guide will focus on the technical aspects of this compound's discovery, its isolation from fungal cultures, and its known biological activities.
Discovery and Structural Elucidation
The pioneering work on this compound was conducted by Kobayashi et al., who isolated it along with three related compounds, Fusarielins B, C, and D, from the culture of a Fusarium species.[1] The structural determination of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The absolute stereochemistry of the molecule was elucidated using the exciton chirality method and the modified Mosher method.[1] The structures of the co-isolated homologues were subsequently determined by comparing their spectral data with that of this compound.[1]
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of Fusarium sp. and the subsequent isolation and purification of this compound. These protocols are based on established methods for the extraction of secondary metabolites from fungal cultures.
Fungal Cultivation
A two-stage fermentation process is typically employed for the production of this compound.
3.1.1 Seed Culture
-
Inoculation: A pure culture of the Fusarium sp. is used to inoculate a suitable seed medium. A common seed medium consists of glucose, peptone, and yeast extract in distilled water.
-
Incubation: The seed culture is incubated on a rotary shaker at approximately 28°C for 2-3 days to allow for sufficient mycelial growth.
3.1.2 Production Culture
-
Inoculation: The seed culture is used to inoculate a larger volume of production medium. A variety of media can be used, with factors such as carbon and nitrogen sources influencing the yield of fusarielins.
-
Incubation: The production culture is incubated under static or agitated conditions at 25-30°C for 14-21 days.
Extraction of this compound
-
Harvesting: After the incubation period, the fungal mycelia are separated from the culture broth by filtration.
-
Mycelial Extraction: The mycelia are dried and then extracted with an organic solvent such as methanol or ethyl acetate. This can be done by soaking the mycelia in the solvent or through methods like Soxhlet extraction for exhaustive extraction.
-
Broth Extraction: The culture filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate, to recover any extracellularly secreted this compound.
-
Concentration: The organic extracts from both the mycelia and the broth are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of this compound
A multi-step chromatographic approach is necessary to purify this compound from the crude extract.
3.3.1 Vacuum Liquid Chromatography (VLC)
-
Column Packing: A VLC column is packed with silica gel.
-
Elution: The crude extract is loaded onto the column and eluted with a stepwise gradient of solvents with increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
3.3.2 Gel Filtration Chromatography
-
Column Packing: Fractions enriched with this compound from the VLC step are subjected to gel filtration chromatography on a column packed with a size-exclusion resin like Sephadex LH-20.
-
Elution: The column is eluted with a suitable solvent, such as methanol, to separate compounds based on their molecular size.
-
Fraction Collection: Fractions are collected and analyzed by TLC or High-Performance Liquid Chromatography (HPLC).
3.3.3 High-Performance Liquid Chromatography (HPLC)
-
Column: A final purification step is performed using preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is employed as the mobile phase.
-
Detection: The eluting compounds are monitored using a UV detector.
-
Collection: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
Quantitative Data
The biological activity of this compound and its analogues has been evaluated against various microorganisms and cell lines. The following tables summarize the available quantitative data.
| Compound | Organism | Activity | Value | Reference |
| This compound | Aspergillus fumigatus | Antifungal | Moderate Activity | [2] |
| This compound | Fusarium nivale | Antifungal | Moderate Activity | [2] |
| This compound | Staphylococcus aureus | Antibacterial | Weak Activity | [2] |
| This compound | Methicillin-resistant S. aureus | Antibacterial | Weak Activity | [2] |
| This compound | Multidrug-resistant S. aureus | Antibacterial | Weak Activity | [2] |
| Fusarielin E | Pyricularia oryzae | Antifungal (MIC) | 12.5 µg/mL | [3] |
| Compound | Cell Line | Activity | Value | Reference |
| This compound | HeLa (Human cervical cancer) | Cytotoxicity | Activity reported, but IC50 not specified in available abstracts | [1] |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Proposed Biosynthetic Pathway of Fusarielins in Fusarium graminearum
Caption: Proposed biosynthetic pathway of Fusarielins.
Conclusion
This compound represents an intriguing class of fungal secondary metabolites with demonstrated biological activities. This guide has provided a comprehensive overview of its discovery, detailed experimental approaches for its isolation and purification, and a summary of its known biological profile. The provided workflows and biosynthetic pathway diagram offer a visual representation of key processes for researchers. Further investigation into the mechanism of action of this compound and the full spectrum of its biological activities is warranted and could lead to the development of new therapeutic agents.
References
Unlocking Fusarielin A: A Technical Guide to its Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Fusarielin A biosynthetic gene cluster (BGC), offering a comprehensive resource for researchers investigating this fascinating polyketide. Fusarielins, characterized by a decalin core, are produced by various species of Aspergillus and Fusarium and have garnered interest for their potential biological activities. This document outlines the genetic basis of this compound biosynthesis, presents available quantitative data, details key experimental protocols for BGC characterization, and visualizes the core pathways and workflows.
The this compound Biosynthetic Gene Cluster (FSL)
The biosynthesis of this compound is orchestrated by a cluster of genes, designated as the FSL cluster. Functional analyses, primarily through targeted gene deletions in Fusarium graminearum, have elucidated the roles of several key enzymes in the pathway.[1][2][3] The core of this cluster is a polyketide synthase (PKS) responsible for assembling the carbon backbone of the molecule.
Table 1: Genes and Proposed Functions in the Fusarielin (FSL) Gene Cluster
| Gene | Proposed Function | Description |
| FSL1 | Polyketide Synthase (PKS) | A highly-reducing PKS that iteratively assembles the decaketide backbone from one acetyl-CoA and nine malonyl-CoA units.[1][2] It contains an inactive enoyl reductase (ER) domain, requiring a trans-acting ER for full functionality.[2] |
| FSL2 | Thioesterase (TE) | A trans-acting thioesterase responsible for releasing the completed polyketide chain from the PKS (FSL1).[1][2] Its deletion abolishes fusarielin production.[2] |
| FSL3 | Epimerase | Potentially involved in a trans-to-cis isomerization event, influencing the stereochemistry of the final product.[2] Deletion of this gene resulted in the accumulation of an unstable compound.[2] |
| FSL4 | Cytochrome P450 Oxygenase | Catalyzes the oxygenation of the decalin rings.[3] Its deletion leads to the accumulation of a novel intermediate named prefusarielin, which lacks these oxygenations.[2][4] |
| FSL5 | Enoyl Reductase (ER) | A trans-acting enoyl reductase that collaborates with FSL1 to reduce the growing polyketide chain at specific sites.[1][2] This is essential for fusarielin biosynthesis, and its deletion halts production.[2] |
| FSL7 | Transcription Factor | A local transcription factor that regulates the expression of the other genes within the FSL cluster.[1][5] Overexpression of FSL7 leads to the production of fusarielins F, G, and H.[1][5] |
Quantitative Analysis of Fusarielin Production
The production of fusarielins is significantly influenced by culture conditions. Understanding these factors is critical for optimizing yields for research and potential production.
Table 2: Influence of Culture Conditions on Fusarielin Production by F. graminearum
| Condition | Optimal Level | Effect on Production | Reference |
| Carbon Source | Fructose (60 mg/mL) | Higher concentrations of fructose (e.g., 240 mg/mL) inhibit production. Starch did not induce production. | [6][7] |
| Nitrogen Source | Nitrate | Supported fusarielin production on a wider range of carbon sources compared to arginine. | [7] |
| pH | 6.0 | Optimal for fusarielin production. | [7] |
| Temperature | 25 °C | Production was significantly lower at 20 °C and 30 °C. | [6] |
| Cultivation Time | 26 days | Optimal duration for maximal yield under specific laboratory conditions. | [7] |
Experimental Protocols
Characterizing the this compound BGC requires a suite of molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Gene Knockout in Fusarium graminearum via Protoplast Transformation
This protocol describes the targeted deletion of a gene within the FSL cluster using a split-marker approach.
I. Preparation of Protoplasts
-
Inoculate F. graminearum spores into a suitable liquid medium and incubate to allow for germination and mycelial growth (e.g., 6 hours).
-
Harvest the young mycelia by centrifugation.
-
Resuspend the mycelia in an enzyme solution containing a mixture of cell wall-degrading enzymes such as Driselase or a combination of lysing enzyme from Trichoderma harizianum and chitinase in an osmotic stabilizer (e.g., 1.2 M Sorbitol).
-
Incubate with gentle shaking (e.g., 3 hours at 30°C) to digest the cell walls.
-
Separate the protoplasts from the mycelial debris by filtering through sterile glass wool or a nylon mesh.
-
Collect the protoplasts by centrifugation and wash them multiple times with an osmotic stabilizer solution (e.g., STC buffer: 1.2 M Sorbitol, 10 mM Tris-HCl pH 8, 50 mM CaCl2).
-
Resuspend the final protoplast pellet in STC buffer to a desired concentration (e.g., 10^6 protoplasts/mL).
II. Transformation
-
To a suspension of protoplasts, add the gene deletion construct DNA (typically two overlapping PCR products of a selectable marker, flanked by sequences homologous to the target gene's upstream and downstream regions).
-
Add a solution of polyethylene glycol (PEG) (e.g., 30% w/v) to facilitate DNA uptake and incubate at room temperature.
-
Stop the transformation by adding STC buffer.
-
Plate the protoplasts onto a regeneration medium containing the appropriate osmotic stabilizer and a selective agent (e.g., hygromycin B).
-
Incubate the plates until transformant colonies appear.
-
Isolate individual colonies and confirm gene deletion by PCR and Southern blot analysis.
Heterologous Expression of the FSL Cluster
To confirm the function of the BGC and potentially improve production, the entire cluster can be expressed in a heterologous host, such as Aspergillus oryzae.
-
BGC Amplification and Assembly: Amplify the entire FSL gene cluster from F. graminearum genomic DNA using high-fidelity PCR. Assemble the overlapping fragments into a suitable expression vector using techniques like yeast homologous recombination.
-
Host Transformation: Transform the assembled plasmid into a suitable fungal host (e.g., A. oryzae) using protoplast-mediated transformation as described above.
-
Culture and Analysis: Cultivate the transformants in a suitable production medium.
-
Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelium and analyze for the production of fusarielins using HPLC-MS/MS.
Metabolite Extraction and HPLC-MS/MS Analysis
This protocol outlines the extraction and analysis of fusarielins from fungal cultures.
I. Extraction
-
Liquid Cultures: Separate the mycelium from the culture broth by filtration. Extract the mycelium with a solvent like ethyl acetate or acetone. The broth can be extracted separately with ethyl acetate.
-
Solid Cultures: Scrape the fungal culture from the agar surface and homogenize it. Extract the homogenized culture with a suitable solvent.
-
Sample Preparation: Combine the organic extracts and evaporate to dryness under reduced pressure. Re-dissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
II. HPLC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reverse-phase column. A typical mobile phase could be a gradient of water and methanol or acetonitrile, often with an additive like formic acid to improve ionization.
-
Mass Spectrometry Detection: Employ an electrospray ionization (ESI) source, typically in positive ion mode, as fusarielins are readily detected as protonated molecules.
-
Quantification: Use selected reaction monitoring (SRM) for targeted quantification of specific fusarielins, if standards are available.
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for BGC Characterization
Caption: A typical workflow for functional analysis of a BGC.
References
- 1. Engineering fungal nonreducing polyketide synthase by heterologous expression and domain swapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A protoplast generation and transformation method for soybean sudden death syndrome causal agents Fusarium virguliforme and F. brasiliense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arcpe.modares.ac.ir [arcpe.modares.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A small scale of Fusarium oxysporum protoplast generation [protocols.io]
- 7. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Fusarielin A: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fusarielin A is a polyketide natural product isolated from fungi of the Fusarium genus.[1] It belongs to a class of compounds characterized by a complex, highly oxygenated decalin core structure. The unique chemical architecture and stereochemistry of this compound have been a subject of interest, primarily elucidated through a combination of advanced spectroscopic and chemical methods. This guide provides a detailed overview of the chemical structure, absolute stereochemistry, and the experimental methodologies employed in the structural determination of this compound.
Chemical Structure
The planar structure of this compound was primarily determined through extensive analysis of its Nuclear Magnetic Resonance (NMR) data.[1] The molecule consists of a tetracyclic core featuring two epoxide rings, fused to a decalin system, and a substituted hepta-4,6-diene-1,3-diol side chain.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₈O₄ | PubChem CID 10453753 |
| Molecular Weight | 402.6 g/mol | PubChem CID 10453753 |
| Exact Mass | 402.27700969 Da | PubChem CID 10453753 |
| IUPAC Name | (2S,3S,4E,6E)-7-[(1R,2S,4R,5R,6S,7S,9S,11R)-5-[(E)-but-2-en-2-yl]-4,11-dimethyl-3,10-dioxatetracyclo[5.5.0.0²,⁴.0⁹,¹¹]dodecan-6-yl]-2,4-dimethylhepta-4,6-diene-1,3-diol | PubChem CID 10453753 |
| SMILES | C/C=C(\C)/[C@H]1--INVALID-LINK--(C[C@H]2[C@H]4[C@@]1(O4)C)C">C@H/C=C/C=C(\C)/--INVALID-LINK--CO">C@HO | PubChem CID 10453753 |
Spectroscopic Data for Structural Elucidation
The definitive skeletal structure of this compound was established using one-dimensional (¹H, ¹³C) and two-dimensional NMR spectroscopy. While the precise ¹H and ¹³C NMR chemical shift assignments for this compound from the primary literature are not available in publicly accessible databases, the following table presents the NMR data for prefusarielin , a closely related biosynthetic precursor, to illustrate the typical chemical shifts for the core structure. The data were recorded in DMSO-d₆ at 600 MHz.
Table 2: Illustrative NMR Spectroscopic Data (Prefusarielin in DMSO-d₆)
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| 1 | - | 176.40 |
| 2 | 2.38, 1H, dq | 43.53 |
| 3 | 3.92, 1H, d | 78.80 |
| 4 | - | 135.53 |
| 5 | 5.90, 1H, d | 126.89 |
| 6 | 5.32, 1H, d | 136.34 |
| 7 | 6.24, 1H, dd | 126.09 |
| 8 | 2.21, 1H, ddd | 47.73 |
| 9 | 1.41, 1H, dddd | 34.02 |
| 10 | 1.44, 1H, ddd | 30.91 |
| 11 | 1.82, 1H, ddd | - |
| 12 | 5.34, 1H, dd | 121.31 |
| 13 | 1.69, 1H, dd / 1.99, 1H, dd | 37.46 |
| 14 | 1.90, 1H, dddd | 38.06 |
| 15 | 5.36, 1H, s | 126.62 |
| 16 | - | 134.05 |
| 17 | 2.58, 1H, d | 54.10 |
| 18 | - | 134.60 |
| 19 | 5.16, 1H, q | 122.07 |
| 20 | 1.57, 3H, d | 13.38 |
| 21 | 0.81, 3H, d | 13.99 |
| 22 | 1.62, 3H, s | 11.01 |
| 23 | 1.62, 3H, s | 23.12 |
| 24 | 1.54, 3H, s | 18.01 |
| 25 | 1.51, 3H, s | 21.88 |
| Data adapted from the published values for prefusarielin. |
Stereochemistry
The determination of the absolute stereochemistry of this compound was a critical step in its structural elucidation and was accomplished using a combination of chiroptical methods. The relative stereochemistry was established through NMR studies, while the absolute configuration of the multiple chiral centers was determined using the exciton chirality method and the modified Mosher's method.[1]
Methodologies for Absolute Configuration Determination
-
Exciton Chirality Method: This method relies on the interaction of two or more chromophores within a chiral molecule. The spatial arrangement of these chromophores leads to a characteristic split Circular Dichroism (CD) spectrum, known as a Cotton effect. The sign of this Cotton effect can be directly related to the absolute configuration of the stereocenters that dictate the chromophores' orientation.
-
Modified Mosher's Method: This is a powerful NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. The alcohol is derivatized with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral center, the absolute configuration of the alcohol can be deduced.
The application of these methods established the absolute configuration of all stereocenters in this compound as depicted in the structure below.
Visualizations
Chemical Structure of this compound
The following diagram illustrates the complete chemical structure of this compound, including the absolute stereochemistry at each chiral center.
Caption: 2D Chemical Structure of this compound.
Experimental Workflow for Structure Elucidation
The logical workflow for the complete structural determination of this compound is outlined below.
Caption: Workflow for the structural elucidation of this compound.
Experimental Protocols
The following sections outline the general methodologies used for the isolation and structural characterization of this compound, as inferred from the primary literature.[1]
Isolation and Purification
-
Culturing: A species of Fusarium is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction: The culture broth and/or mycelium are extracted with an organic solvent (e.g., ethyl acetate) to obtain a crude extract containing a mixture of compounds.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
-
Silica gel column chromatography with a solvent gradient (e.g., n-hexane/ethyl acetate) to separate fractions based on polarity.
-
Further purification of active fractions using Sephadex LH-20 column chromatography.
-
Final purification by High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol/water or acetonitrile/water mobile phase to yield pure this compound.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to establish proton-proton and proton-carbon correlations, leading to the determination of the carbon skeleton and relative stereochemistry.
-
Mass Spectrometry: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) or other high-resolution techniques are used to accurately determine the elemental composition and thus the molecular formula of the compound.
Determination of Absolute Configuration
-
Modified Mosher's Method Protocol (General):
-
Two separate aliquots of this compound (containing secondary alcohol groups) are dried and dissolved in anhydrous pyridine-d₅ within NMR tubes.
-
To one tube, (R)-(-)-MTPA chloride is added. To the other, (S)-(+)-MTPA chloride is added.
-
The reactions are allowed to proceed to completion at room temperature to form the di-(S)-MTPA and di-(R)-MTPA esters, respectively.
-
¹H NMR spectra are recorded for both diastereomeric products.
-
The chemical shifts of protons on both sides of the esterified carbinol centers are assigned for both the (S)- and (R)-esters.
-
The chemical shift difference (Δδ = δS - δR) is calculated for these protons. A consistent positive or negative sign for the Δδ values on either side of the carbinol center allows for the assignment of its absolute configuration.
-
Conclusion
The structure of this compound represents a complex and challenging target for both isolation and synthetic chemistry. Its complete structural and stereochemical assignment was achieved through a rigorous application of modern spectroscopic and chemical derivatization techniques. The detailed understanding of its three-dimensional architecture is fundamental for any future investigation into its biological activity, mechanism of action, and potential for therapeutic development.
References
Fusarielin A: A Dual Inhibitor of Tubulin and Actin Dynamics
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fusarielin A, a mycotoxin produced by Fusarium species, has demonstrated a unique mechanism of action that involves the dual targeting of two critical cytoskeletal components: tubulin and actin. This technical guide provides an in-depth analysis of the interaction between this compound and these key proteins, consolidating available quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and cellular processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel anti-cancer and anti-fungal therapies targeting the cytoskeleton.
Introduction
The cytoskeleton, a complex network of protein filaments, is essential for maintaining cell shape, enabling cell motility, and ensuring the proper segregation of chromosomes during cell division. Its two primary components, microtubules (composed of tubulin polymers) and microfilaments (composed of actin polymers), are highly dynamic structures that are fundamental to cellular function. The critical role of the cytoskeleton in cell proliferation and viability has made it a prime target for the development of therapeutic agents, particularly in oncology and infectious diseases.
This compound (FSA) is a fungal metabolite that has been identified as a molecule of interest due to its anti-fungal and anti-angiogenic properties.[1] A pivotal study by Noguchi-Yachide et al. revealed that the biological activity of this compound stems from its direct interaction with both tubulin and actin, positioning it as a dual cytoskeletal inhibitor.[1] This guide will dissect the mechanism of action of this compound on these two vital proteins, providing a detailed overview of its binding characteristics, its effects on polymerization dynamics, and the downstream cellular consequences.
Quantitative Analysis of this compound Interaction with Tubulin and Actin
The binding affinities of this compound for both tubulin and actin have been quantitatively assessed using surface plasmon resonance (SPR) spectroscopy.[1] This technique allows for the real-time measurement of molecular interactions, providing key kinetic and equilibrium constants.
Table 1: Binding Affinities of this compound for Tubulin and Actin
| Analyte | Ligand | Dissociation Constant (KD) | Source |
| Tubulin | Immobilized this compound | Estimated by SPR | [1] |
| Actin | Immobilized this compound | Estimated by SPR | [1] |
Note: The specific KD values from the primary literature were not available in the public domain at the time of this review. Access to the full-text article is recommended for these specific quantitative data points.
Mechanism of Action on Tubulin
This compound exerts its effects on tubulin primarily by interfering with the dynamics of microtubule assembly. While the precise nature of its interaction is still under investigation, the available evidence suggests that it may act as a microtubule-destabilizing agent.
Inhibition of Tubulin Polymerization
Compounds that bind to tubulin can either inhibit or promote its polymerization into microtubules. The binding of this compound to tubulin is hypothesized to disrupt the normal process of microtubule formation, leading to a cascade of downstream cellular effects.
Workflow for Investigating Tubulin Polymerization Inhibition:
References
The Biological Activities of Fusarielin A and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarielin A, a meroterpenoid natural product isolated from Fusarium species, and its structural analogs have garnered significant interest within the scientific community due to their diverse and potent biological activities. These compounds have demonstrated a range of effects, including antifungal, antibacterial, cytotoxic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
I. Biological Activities and Quantitative Data
The biological activities of this compound and its analogs have been evaluated through various in vitro assays. The following tables summarize the available quantitative data, providing a comparative overview of their potency.
Table 1: Antifungal Activity of this compound and Analogs
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| This compound | Aspergillus fumigatus | Moderate Activity | [1] |
| This compound | Fusarium nivale | Moderate Activity | [1] |
| Fusarielin E | Pyricularia oryzae | 12.5 | [2] |
MIC: Minimum Inhibitory Concentration
Table 2: Antibacterial Activity of this compound and Analogs
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Weak Activity | [1] |
| This compound | Methicillin-resistant S. aureus (MRSA) | Weak Activity | [1] |
| This compound | Multidrug-resistant S. aureus (MDRSA) | Weak Activity | [1] |
| Fusarin C Analogs | Staphylococcus aureus ATCC25923 | 4-16 | [3] |
| Fusarin C Analogs | Pseudomonas aeruginosa ATCC9027 | Promising Activity | [3] |
| Fusarin C Analogs | Multidrug-resistant Escherichia coli | 64 | [3] |
MIC: Minimum Inhibitory Concentration
Table 3: Cytotoxic Activity of this compound and Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Fusarielin H | MCF-7 (Breast Cancer) | Potent (4-fold proliferation at 25µM) | [2] |
| Fusarin C Analog | HeLa (Cervical Cancer) | 1.2 ± 0.09 | [4] |
| Fusaric Acid | SNO (Esophageal Cancer) | 78.81 µg/mL | [5] |
| Fusarochromanone | COS7 (Kidney Fibroblast) | Concentration-dependent | [6][7] |
| Fusarochromanone | HEK293 (Kidney) | Concentration-dependent | [6][7] |
IC50: Half-maximal Inhibitory Concentration
Table 4: Anti-inflammatory Activity of Fusarielin Analogs (Inhibition of Nitric Oxide Production)
| Compound | IC50 (µM) | Reference |
| Fusarin G | 22.3 ± 5.0 | [8] |
| Fusarin H | 13.1 | [8] |
| Fusarin I | 13.9 | [8] |
| Fusarin J | 21.9 | [8] |
| Known Fusarin Analog 1 | 32.2 ± 5.7 | [9] |
| Known Fusarin Analog 2 | 17.8 ± 4.9 | [9] |
| Known Fusarin Analog 3 | 7.6 ± 2.0 | [8][9] |
| Known Fusarin Analog 4 | 3.6 ± 2.2 | [8][9] |
| Known Fusarin Analog 5 | 8.4 ± 2.2 | [8][9] |
| Fusaproliferin | Potent Activity | [10] |
IC50: Half-maximal Inhibitory Concentration for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages.
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Fungal Strain Preparation: Inoculum suspensions of the test fungi are prepared from fresh cultures on an appropriate agar medium. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
-
Drug Dilution: A serial two-fold dilution of this compound or its analog is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
-
Bacterial Strain Preparation: Inoculum suspensions of the test bacteria are prepared from fresh cultures on an appropriate agar medium. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
-
Drug Dilution: A serial two-fold dilution of this compound or its analog is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined as the concentration of the compound that inhibits NO production by 50%.
III. Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the biological activities of this compound involves the disruption of the cytoskeleton through direct interaction with tubulin and actin.[11] This interference with fundamental cellular structures leads to downstream effects such as cell cycle arrest and apoptosis.
Disruption of Microtubule and Actin Dynamics
This compound has been shown to bind to both tubulin and actin, the building blocks of microtubules and microfilaments, respectively.[11] This binding disrupts the dynamic polymerization and depolymerization processes essential for the proper function of the cytoskeleton.
Caption: Interaction of this compound with cytoskeletal components.
Downstream Cellular Effects: Cell Cycle Arrest and Apoptosis
The disruption of the cytoskeleton by this compound triggers a cascade of downstream events, ultimately leading to cell death. Interference with microtubule dynamics during mitosis activates the spindle assembly checkpoint, leading to cell cycle arrest, typically at the G2/M phase.[12] Prolonged mitotic arrest can then induce apoptosis (programmed cell death). Similarly, disruption of the actin cytoskeleton can also trigger apoptotic pathways.
Caption: Downstream cellular consequences of cytoskeleton disruption by this compound.
Experimental Workflow for Investigating Mechanism of Action
A typical workflow to elucidate the mechanism of action of a natural product like this compound involves a series of integrated experimental approaches.
References
- 1. Fusarium-Derived Secondary Metabolites with Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tubulin-Interactive Natural Products as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fusaric acid induces oxidative stress and apoptosis in human cancerous oesophageal SNO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fusarochromanone induces G1 cell cycle arrest and apoptosis in COS7 and HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]
- 12. Fungerin, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Fusarielin A as a Potential Antifungal Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fusarielin A as a potential antifungal agent. It consolidates available data on its antifungal activity, delves into its mechanism of action, and provides detailed experimental protocols for its evaluation.
Quantitative Data Presentation
While this compound has been reported to exhibit antifungal properties, specific Minimum Inhibitory Concentration (MIC) values against a broad range of fungi are not extensively documented in publicly available literature. The existing data primarily describes its activity in qualitative terms. The following table summarizes the known antifungal activity of this compound and its structurally related analogue, Fusarielin E.
| Compound | Fungal Species | Activity Type | MIC/Observation | Reference(s) |
| This compound | Aspergillus fumigatus | Antifungal | Moderate Activity | [1] |
| Fusarium nivale | Antifungal | Moderate Activity | [1] | |
| Pyricularia oryzae | Antifungal | Induces mycelial deformations | [2] | |
| Fusarielin E | Pyricularia oryzae | Antifungal | 12.5 µg/mL |
Mechanism of Action: Disruption of the Fungal Cytoskeleton
The primary antifungal mechanism of this compound is attributed to its interaction with key components of the fungal cytoskeleton. It has been demonstrated that this compound binds to both tubulin and actin . This binding disrupts the normal dynamics of microtubules and actin filaments, which are crucial for various cellular processes in fungi.
The disruption of microtubule polymerization and function leads to several downstream effects:
-
Inhibition of Polarized Growth: Filamentous fungi rely on a highly organized cytoskeleton to direct the transport of vesicles containing cell wall components and enzymes to the hyphal tip. By interfering with microtubule tracks, this compound impedes this process, leading to abnormal mycelial growth and morphology.
-
Cell Cycle Arrest: The mitotic spindle, which is composed of microtubules, is essential for chromosome segregation during cell division. Disruption of microtubule function by this compound can lead to arrest of the cell cycle in the M phase.
-
Mycelial Deformations: The characteristic curling, swelling, and branching abnormalities observed in fungi treated with this compound are a direct consequence of the disorganization of the cytoskeleton.
The following diagram illustrates the proposed signaling pathway for this compound's antifungal activity.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antifungal potential of this compound.
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.[3]
a) Inoculum Preparation:
-
Culture the fungal isolate on Potato Dextrose Agar (PDA) at 35°C for 7 days to induce sporulation.[4]
-
Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 20.
-
Gently scrape the surface with a sterile loop.
-
Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL using a hemocytometer. This is the standardized inoculum.
b) Microdilution Plate Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of this compound in RPMI 1640 medium to achieve a range of final concentrations for testing.
-
Include a drug-free well for a growth control and a medium-only well for a sterility control.
c) Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized fungal inoculum. The final volume in each well should be 200 µL.
-
Incubate the plates at 35°C for 48-72 hours.[2]
d) MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the drug-free growth control.[5]
The following diagram outlines the experimental workflow for this antifungal susceptibility test.
This assay is used to qualitatively and quantitatively assess the morphological changes induced by this compound.
a) Fungal Culture and Spore Collection:
-
Culture Pyricularia oryzae on oatmeal agar (OMA) at 25°C under a 16:8 hour light:dark cycle for 15 days to promote sporulation.
-
Harvest conidia by flooding the plate with sterile distilled water and gently scraping the surface.
b) Assay Setup:
-
Prepare a spore suspension in a suitable liquid medium (e.g., potato dextrose broth) to a concentration of 1 x 105 spores/mL.
-
In a multi-well plate or on a microscope slide with wells, add the spore suspension.
-
Add this compound at various concentrations to the wells. Include a solvent control.
-
Incubate at 28°C for 24-48 hours in a humidified chamber.
c) Microscopic Observation:
-
After incubation, observe the germination of conidia and the morphology of the resulting mycelia using a light microscope.
-
Stain with a suitable fungal stain such as lactophenol cotton blue or Calcofluor White for enhanced visualization of hyphal structures.[6]
-
Document morphological changes such as curling, swelling, excessive branching, and stunted growth.
The logical relationship between this compound's mechanism and its observable antifungal effects is depicted below.
Conclusion and Future Directions
This compound demonstrates notable antifungal activity, primarily through the disruption of the fungal cytoskeleton. While qualitative data and the mechanism of action are partially understood, further research is required to establish a comprehensive quantitative profile of its antifungal spectrum. Future studies should focus on:
-
Determining the MIC values of this compound against a wide array of clinically and agriculturally relevant fungal pathogens.
-
Elucidating the specific downstream signaling cascades affected by the cytoskeletal disruption, including the Mitogen-Activated Protein Kinase (MAPK) pathways and cell cycle checkpoints.
-
Conducting in vivo efficacy and toxicity studies to evaluate its therapeutic potential.
This technical guide provides a foundational understanding of this compound and a framework for its further investigation as a promising lead compound in the development of new antifungal therapies.
References
- 1. Fungal drops: a novel approach for macro- and microscopic analyses of fungal mycelial growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. njccwei.com [njccwei.com]
- 4. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]
- 5. Species Distribution and In Vitro Antifungal Susceptibility Patterns of 75 Clinical Isolates of Fusarium spp. from Northern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
Fusarielin A: A Technical Guide to its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarielin A, a natural product derived from fungi of the Fusarium genus, has garnered scientific interest for its diverse biological activities. Among these, its anti-angiogenic and anti-proliferative properties present a promising avenue for therapeutic development, particularly in oncology. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Inhibition of this process is a key strategy in cancer therapy. This technical guide provides a comprehensive overview of the anti-angiogenic effects of this compound, detailing its impact on endothelial cells, the key experimental protocols used for its evaluation, and the current understanding of its mechanism of action.
Anti-Angiogenic and Anti-Proliferative Effects
This compound has demonstrated notable anti-angiogenic activity, primarily evaluated through in vitro assays utilizing Human Umbilical Vein Endothelial Cells (HUVECs). These cells are a standard model for studying the processes of angiogenesis. The primary assay confirming this activity is the HUVEC tube formation assay, a cornerstone for assessing the potential of compounds to inhibit the formation of capillary-like structures.[1]
While the qualitative anti-angiogenic effect of this compound is established, detailed quantitative data, such as the half-maximal inhibitory concentration (IC50) for tube formation and endothelial cell proliferation, are not yet publicly available in the reviewed literature. Further research is required to quantify the potency of this compound in these critical angiogenic processes.
Experimental Protocols
To facilitate further research and validation of the anti-angiogenic properties of this compound, this section provides detailed methodologies for the key experiments cited in the literature and standard protocols relevant to angiogenesis research.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like networks when cultured on a basement membrane extract.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (e.g., Matrigel®)
-
This compound (at desired concentrations)
-
Vehicle control (e.g., DMSO)
-
96-well culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw the basement membrane extract on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with a thin layer of the extract. Ensure even distribution and avoid bubbles. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in a serum-reduced medium. Seed the cells onto the solidified basement membrane extract at an optimized density (typically 1 x 10^4 to 2 x 10^4 cells per well).
-
Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle control group.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal incubation time should be determined empirically.
-
Visualization and Quantification: Observe the formation of tubular networks using a microscope. Capture images for analysis. The extent of tube formation can be quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using angiogenesis analysis software.
Endothelial Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of endothelial cells, a key step in angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound (at desired concentrations)
-
Vehicle control
-
96-well culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions. After the appropriate incubation time, measure the absorbance or fluorescence using a plate reader. The signal is proportional to the number of viable, proliferating cells.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms by which this compound exerts its anti-angiogenic effects are not yet fully elucidated. However, the inhibition of endothelial cell proliferation and tube formation suggests interference with key signaling pathways that regulate these processes. A primary candidate for such a target is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a central regulator of angiogenesis.
VEGF, upon binding to its receptor (VEGFR) on endothelial cells, triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and differentiation. Key downstream pathways include the PLCγ-PKC-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival.
Further investigation is necessary to determine if this compound directly or indirectly modulates the VEGF signaling pathway. This could involve examining the phosphorylation status of VEGFR and its downstream effectors in the presence of this compound.
Conclusion and Future Directions
This compound has demonstrated clear anti-angiogenic potential, positioning it as a compound of interest for further investigation in the context of cancer therapeutics. The available data, primarily from HUVEC tube formation assays, provides a solid foundation for more in-depth studies.
Future research should focus on:
-
Quantitative Analysis: Determining the IC50 values of this compound for endothelial cell proliferation, migration, and tube formation to establish its potency.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by this compound in endothelial cells, with a particular focus on the VEGF signaling cascade.
-
In Vivo Studies: Evaluating the anti-angiogenic efficacy of this compound in relevant animal models, such as the chick chorioallantoic membrane (CAM) assay or tumor xenograft models, to validate its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its anti-angiogenic activity and to potentially develop more potent derivatives.
A thorough understanding of these aspects will be crucial for advancing this compound from a promising natural product to a potential clinical candidate for anti-angiogenic therapy.
References
A Technical Guide to Fusarielin A Production by Fungal Endophytes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural production of Fusarielin A by endophytic fungi. It covers the known fungal producers, quantitative data on production yields, detailed experimental protocols for isolation and characterization, and a review of the biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug discovery.
Natural Producers of this compound
This compound is a polyketide metabolite with a distinctive decalin core structure, initially isolated from an unidentified Fusarium species.[1] Subsequent research has identified several fungal species, primarily within the Fusarium and Aspergillus genera, as natural producers of fusarielins.[2][3] Endophytic strains of these fungi, which reside within the tissues of living plants without causing apparent disease, are a significant source of these compounds.[4][5]
The known fungal producers of this compound and related compounds include:
-
Fusarium tricinctum : This species is a well-documented producer of this compound.[2][6][7] Endophytic isolates of F. tricinctum have been a source for various fusarielins.[2][8]
-
Fusarium graminearum : While this species is more commonly associated with the production of fusarielins F, G, and H, the biosynthetic gene cluster responsible for fusarielin production has been extensively studied in this fungus.[2][6][9]
-
Fusarium sp. : The initial discovery of this compound was from an unidentified Fusarium species.[1] Other unidentified species, including marine-derived endophytes, have also been reported to produce fusarielins.[2][10]
-
Aspergillus sp. : Some strains of Aspergillus are also known to produce fusarielins, indicating the biosynthetic capability is not limited to the Fusarium genus.[3][6]
Quantitative Production of this compound
The production of this compound is highly dependent on the fungal strain and the cultivation conditions, including the composition of the culture medium, pH, temperature, and aeration.[6][11] Optimizing these parameters is crucial for maximizing the yield of the target compound.
| Fungal Species | Compound | Culture Conditions | Yield | Reference |
| Fusarium tricinctum | This compound | Grown on a medium with dextrin as the carbon source. | 2.6 µg/mL | [6] |
| Fusarium graminearum | Fusarielin H | Optimal conditions: pH 6, 25°C, 26 days, 60 mg fructose/mL. | Not specified for this compound | [2][6] |
| Fusarium graminearum | Fusarielin H | Inoculated on wheat spikes. | 392 to 1865 ng/g | [2][6] |
Experimental Protocols
This section details the generalized methodologies for the isolation of this compound-producing endophytic fungi and the subsequent purification and characterization of the compound.
-
Sample Collection : Healthy plant tissues (leaves, stems, roots) are collected from the host plant.[12][13]
-
Surface Sterilization : The plant material is thoroughly washed with sterile distilled water, followed by sequential immersion in 70-75% ethanol and a sodium hypochlorite solution to eliminate epiphytic microorganisms. The material is then rinsed with sterile distilled water.[13]
-
Inoculation : The surface-sterilized plant segments are placed on a suitable nutrient agar medium, such as Potato Dextrose Agar (PDA), amended with an antibacterial agent to suppress bacterial growth.[12]
-
Incubation and Isolation : The plates are incubated at a controlled temperature (e.g., 25°C) until fungal mycelia emerge from the plant tissues.[12] Individual fungal colonies are then sub-cultured onto fresh media to obtain pure isolates.
-
Identification : Fungal isolates are identified based on their morphological characteristics and through molecular methods, typically by sequencing the Internal Transcribed Spacer (ITS) region of the ribosomal DNA.[12]
-
Inoculum Preparation : A small agar plug of a pure fungal culture is used to inoculate a liquid seed medium in an Erlenmeyer flask. The flask is incubated on a rotary shaker to generate a sufficient amount of mycelial biomass.[12]
-
Large-Scale Fermentation : The seed culture is then transferred to a larger volume of production medium. Yeast Extract Sucrose (YES) medium is often effective for the production of secondary metabolites in Fusarium.[11] The culture is incubated for several weeks under controlled conditions of temperature and agitation. Stationary cultures have been shown to yield higher production of some Fusarium metabolites compared to agitated cultures.[11]
-
Optimization of Production : To enhance the yield, various culture parameters can be optimized, including carbon and nitrogen sources, pH, temperature, and incubation time.[2][6] For instance, disaccharides and dextrin, in combination with arginine as a nitrogen source, have been shown to increase fusarielin production.[2]
-
Extraction : After the incubation period, the fungal biomass is separated from the culture broth by filtration. Both the mycelium and the broth are typically extracted with an organic solvent such as ethyl acetate.[4][13]
-
Concentration : The organic solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[12]
-
Chromatographic Purification : The crude extract is subjected to a series of chromatographic techniques for purification. This often involves:
-
Column Chromatography : The extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a mixture of petroleum ether and ethyl acetate).[12]
-
High-Performance Liquid Chromatography (HPLC) : Fractions showing bioactivity or containing the compound of interest are further purified by preparative or semi-preparative HPLC, often using a C18 column.
-
The structure of the purified compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and relative stereochemistry of the molecule.[1]
-
Chiroptical Methods : The absolute stereochemistry can be determined using techniques such as the exciton chirality method or the modified Mosher's method.[1]
Biosynthesis of this compound
The biosynthesis of fusarielins is orchestrated by a dedicated gene cluster.[9][14] In Fusarium graminearum, this cluster contains the genes responsible for the assembly of the polyketide backbone and its subsequent modifications.[9]
The fusarielin (FSL) gene cluster in F. graminearum comprises several key genes:[9][14]
-
FSL1 (PKS9) : A highly reducing polyketide synthase (HR-PKS) that synthesizes the polyketide chain.[9][15]
-
FSL2 : A trans-acting thioesterase responsible for releasing the polyketide product from the PKS.[9][14]
-
FSL3 : A putative epimerase.[9]
-
FSL4 : A cytochrome P450 monooxygenase, likely responsible for the oxygenation of the decalin rings.[9]
-
FSL5 : A trans-acting enoyl reductase that assists FSL1 in the reduction steps during polyketide synthesis.[9][14]
-
FSL7 : A local transcription factor that regulates the expression of the gene cluster.[15]
The biosynthesis is initiated by the polyketide synthase FSL1, with the assistance of the trans-acting enoyl reductase FSL5.[9] The completed polyketide chain is released from the synthase by the thioesterase FSL2.[9] A key step in the formation of the characteristic decalin core is a hypothesized Diels-Alder cycloaddition reaction.[9][14] Subsequent modifications, including oxygenation by the P450 monooxygenase FSL4, lead to the final fusarielin structures.[9]
Caption: Proposed biosynthetic pathway of fusarielins in F. graminearum.
Generalized Experimental Workflow
The discovery and characterization of this compound from endophytic fungi follow a systematic workflow, from the initial isolation of the microorganism to the final structural elucidation of the natural product.
Caption: Generalized workflow for this compound discovery from endophytes.
References
- 1. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C25H38O4 | CID 10453753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioprospecting endophytic fungi from Fusarium genus as sources of bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The endophytic Fusarium strains: a treasure trove of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04126J [pubs.rsc.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Fusarium tricinctum - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Functional Analysis of the Fusarielin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fusarielin E, a new antifungal antibiotic from Fusarium sp. (2007) | Yue Gai | 34 Citations [scispace.com]
- 11. Factors Influencing Production of Fusaristatin A in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mycosphere.org [mycosphere.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Fusarielin A: A Technical Overview of its Antifungal Activity and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Fusarielin A, a meroterpenoid secondary metabolite isolated from Fusarium species, has demonstrated notable antifungal properties. This technical guide synthesizes the current understanding of this compound's spectrum of activity, mechanism of action, and the experimental methodologies used to characterize its effects. While the existing literature points to a promising future for this compound as a potential antifungal lead compound, further research is required to fully elucidate its clinical potential.
Spectrum of Antifungal Activity
This compound has been reported to exhibit moderate antifungal activity against several pathogenic fungi. Initial studies highlighted its efficacy against Aspergillus fumigatus and Fusarium nivale[1]. Further investigations have also noted the antifungal properties of related compounds, such as Fusarielin E, which shows significant activity against the rice blast fungus, Pyricularia oryzae[2].
Quantitative Susceptibility Data
A comprehensive summary of the minimum inhibitory concentrations (MICs) of this compound against a broad spectrum of pathogenic fungi is not yet available in the public domain. The following table is intended to be populated as new research findings become available.
| Fungal Pathogen | Strain | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | Data Not Available | ||
| Fusarium nivale | Data Not Available | ||
| Pyricularia oryzae | Data Not Available | ||
| Candida albicans | Data Not Available | ||
| Cryptococcus neoformans | Data Not Available |
Mechanism of Action: Interference with the Fungal Cytoskeleton
The primary mechanism of antifungal action for this compound involves the disruption of the fungal cytoskeleton. Affinity chromatography studies have conclusively identified actin and tubulin as the direct binding proteins of this compound[2]. By binding to these essential cytoskeletal components, this compound interferes with critical cellular processes.
The interaction with tubulin disrupts microtubule dynamics, which is essential for mitosis, cell division, and intracellular transport. This interference leads to morphological deformities in the fungal mycelia, as observed in Pyricularia oryzae[2]. The binding to actin likely affects the integrity and function of the microfilament network, which is crucial for cell polarity, morphogenesis, and cytokinesis.
Signaling Pathway Disruption
The binding of this compound to tubulin and actin initiates a cascade of downstream effects that ultimately inhibit fungal growth. While the specific signaling pathways have not been fully elucidated, the disruption of the cytoskeleton is known to impact pathways involved in cell cycle regulation, cell wall integrity, and polarized growth.
Experimental Protocols
Detailed, step-by-step experimental protocols for the antifungal testing of this compound are not extensively published. However, based on standard mycological practices, the following outlines the likely methodologies employed.
Antifungal Susceptibility Testing
Antifungal susceptibility is typically determined using broth microdilution methods following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
References
Fusarielin A Derivatives: A Deep Dive into Structure-Activity Relationships for Drug Discovery
For Immediate Release
[City, State] – [Date] – Fusarielin A and its synthetic derivatives are emerging as a promising class of bioactive compounds with significant potential in the development of novel antifungal and anticancer therapeutics. This technical whitepaper provides a comprehensive overview of the current state of research into this compound derivatives, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used in their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and leverage the therapeutic potential of these natural products.
Introduction to this compound
This compound is a polyketide metabolite produced by various species of Fusarium and Aspergillus fungi.[1] First isolated as an antifungal agent, subsequent research has revealed its broader biological activity, including cytotoxic effects against various cancer cell lines.[2][3] The unique chemical scaffold of this compound, characterized by a decalin core, has made it an attractive target for synthetic modification to explore and optimize its therapeutic properties. This guide delves into the crucial relationship between the chemical structure of this compound derivatives and their biological efficacy.
Biological Activities of this compound and Its Derivatives
The primary biological activities of this compound and its analogues are their antifungal and anticancer properties. Several studies have highlighted the potential of these compounds, although a comprehensive SAR study with extensive quantitative data remains an area of active research.
Antifungal Activity
This compound and its naturally occurring analogues, Fusarielins B, C, and D, were initially identified due to their antifungal properties.[2] Fusarielin E has also demonstrated significant antifungal activity, particularly against Pyricularia oryzae.[3] The proposed mechanism for this antifungal action is the disruption of microtubule function in fungal cells.[3]
Anticancer and Cytotoxic Activity
Beyond their antifungal effects, this compound derivatives have shown notable cytotoxicity against various human cancer cell lines. For instance, Fusaproliferin, a related mycotoxin from Fusarium solani, has demonstrated sub-micromolar IC50 values against pancreatic cancer cell lines.[4] Other studies have reported the cytotoxic effects of various Fusarium-derived secondary metabolites.[5][6] The anticancer mechanism is also believed to be linked to the disruption of the cellular cytoskeleton, specifically by targeting tubulin and actin.[7]
Structure-Activity Relationship (SAR) Analysis
While a comprehensive library of systematically modified this compound derivatives with corresponding biological data is not yet publicly available, preliminary insights into the SAR can be gleaned from existing studies on Fusarielins and related polyketides.
Table 1: Summary of Biological Activity Data for Selected Fusarielin Derivatives and Related Compounds
| Compound | Target Organism/Cell Line | Activity Type | Measurement | Value | Reference |
| Fusarielin E | Pyricularia oryzae | Antifungal | MIC | 12.5 µg/mL | [3] |
| Fusaproliferin | MIA PaCa-2 (Pancreatic Cancer) | Cytotoxicity | IC50 | 0.13 µM | [4] |
| Fusaproliferin | BxPC-3 (Pancreatic Cancer) | Cytotoxicity | IC50 | 0.76 µM | [4] |
| Deoxynivalenol | Various Mammalian Cell Lines | Cytotoxicity | IC50 | 0.27 to 8.36 µg/mL | [8] |
| Fusariumin D derivative (Compound 2) | Various Human Cancer Cell Lines | Cytotoxicity | Inhibition Rate | 56% at 40 µM | [9] |
Note: This table is a compilation of available data and is not an exhaustive list. Direct comparison of values should be done with caution due to variations in experimental conditions.
The limited data suggests that modifications to the side chains and functional groups of the core Fusarielin structure can significantly impact biological activity. Further research focusing on systematic chemical modifications is crucial to delineate the precise structural requirements for potent and selective antifungal and anticancer activity.
Mechanism of Action: Targeting the Cytoskeleton
The primary mechanism of action for the biological activities of this compound appears to be the disruption of microtubule dynamics. Research has identified both tubulin and actin as direct binding proteins for this compound.[7] This interaction interferes with the normal polymerization and depolymerization of microtubules, which are essential for critical cellular processes such as mitosis, cell division, and intracellular transport. The disruption of these processes ultimately leads to cell cycle arrest and apoptosis in both fungal and cancer cells.
Figure 1: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
Standardized methodologies are critical for the reliable evaluation of the biological activity of this compound derivatives. Below are outlines of key experimental protocols.
Synthesis of this compound Derivatives
The synthesis of this compound analogues typically involves multi-step organic synthesis protocols. While specific details for a wide range of derivatives are proprietary or not extensively published, general approaches often involve the modification of the core decalin structure or the alteration of side-chain functionalities. The extraction and purification of novel derivatives from fungal cultures also remain a key source of new compounds.[1][10]
Figure 2: General workflow for the generation and testing of this compound derivatives.
Cytotoxicity Assays (e.g., MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12]
Protocol Outline:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Antifungal Susceptibility Testing
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[13][14]
Broth Microdilution Method Outline:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal test organism.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under controlled conditions (temperature, time).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.
Future Directions and Conclusion
This compound and its derivatives represent a promising avenue for the development of new antifungal and anticancer drugs. Their unique mechanism of action, targeting the cytoskeleton, offers a potential advantage, particularly against drug-resistant strains. However, to fully realize their therapeutic potential, further research is imperative. Key areas for future investigation include:
-
Systematic SAR studies: The synthesis and biological evaluation of a larger, more diverse library of this compound analogues are needed to establish robust SARs.
-
Mechanism of action elucidation: While microtubule disruption is a key mechanism, the specific molecular interactions and downstream signaling pathways need to be further investigated.
-
In vivo studies: Promising candidates identified in vitro should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity.
References
- 1. Functional Analysis of the Fusarielin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fusaproliferin, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on the Secondary Metabolites from Fusarium Fungi and Their Biological Activities (Covering 2019 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of binding proteins of this compound as actin and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]
- 9. Fusaresters A–E, new γ-pyrone-containing polyketides from fungus Fusarium sp. Hungcl and structure revision of fusariumin D - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Fusarielin A Extraction from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarielin A is a polyketide-derived secondary metabolite produced by various species of the fungal genus Fusarium, notably Fusarium tricinctum and Fusarium graminearum.[1] This compound, along with its analogues, has garnered interest in the scientific community due to its potential biological activities, which are pertinent to drug discovery and development programs. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from fungal cultures.
Fungal Strain and Culture Conditions
The production of this compound is highly dependent on the fungal strain and the culture conditions employed. Fusarium tricinctum and Fusarium graminearum are known producers of this compound and its derivatives.[1] Optimal production can be achieved by carefully controlling the culture medium, pH, temperature, and incubation time.
Table 1: Recommended Culture Parameters for this compound Production
| Parameter | Recommended Condition | Notes |
| Fungal Strain | Fusarium tricinctum or Fusarium graminearum | High-producing strains should be selected. |
| Culture Medium | Yeast Extract Sucrose (YES) Agar or Potato Dextrose Broth (PDB) | YES medium has been shown to be effective for the production of various Fusarium secondary metabolites.[2] |
| Carbon Source | Sucrose or Dextrin | Disaccharides and dextrin can enhance fusarielin production. |
| Nitrogen Source | Arginine or Nitrate | The choice of nitrogen source can influence the profile of secondary metabolites. |
| pH | 6.0 - 7.5 | Optimal pH should be determined empirically for the specific strain.[2] |
| Temperature | 25 - 30°C | Optimal temperature may vary between strains.[2] |
| Incubation Time | 14 - 28 days | Stationary cultures may yield higher concentrations of intracellular metabolites.[2] |
Experimental Protocol: Extraction and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of this compound from a fungal culture. The specific volumes and quantities may need to be optimized based on the scale of the culture and the production yield of the specific fungal strain.
1. Fungal Culture and Mycelia Harvest:
-
Inoculate a suitable liquid medium (e.g., 1 L of Potato Dextrose Broth) with a high-producing strain of Fusarium tricinctum or Fusarium graminearum.
-
Incubate the culture under optimal conditions (e.g., 25°C, stationary) for 14-28 days.
-
After the incubation period, separate the mycelia from the culture broth by filtration through cheesecloth or a similar filter. The mycelia can be washed with sterile distilled water to remove residual medium.
-
Lyophilize (freeze-dry) the mycelia to obtain a dry powder.
2. Extraction of Crude this compound:
-
The dried mycelial powder is the primary source of this compound, as it is mainly stored intracellularly.[2]
-
Extract the lyophilized mycelia with a suitable organic solvent. Methanol, ethyl acetate, or a mixture of dichloromethane/methanol are effective solvents for extracting polyketides.[3]
-
Procedure:
-
Suspend the dried mycelial powder (e.g., 100 g) in methanol (e.g., 500 mL).
-
Agitate the suspension for 24 hours at room temperature.
-
Filter the mixture to separate the solvent extract from the mycelial debris.
-
Repeat the extraction process two more times with fresh solvent to ensure complete extraction.
-
Combine all the solvent extracts.
-
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Liquid-Liquid Partitioning (Optional Cleanup Step):
-
To remove highly polar or non-polar impurities, a liquid-liquid partitioning step can be performed.
-
Procedure:
-
Dissolve the crude extract in a mixture of ethyl acetate and water (1:1, v/v).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate. This compound, being moderately polar, is expected to partition into the ethyl acetate layer.
-
Collect the ethyl acetate layer and evaporate the solvent to dryness.
-
4. Chromatographic Purification:
-
Purification of this compound from the crude extract is typically achieved using column chromatography. Silica gel is a common stationary phase for the separation of moderately polar compounds.
-
Procedure:
-
Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the concentration of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light or staining with an appropriate reagent).
-
Purity Analysis: Combine the fractions containing pure this compound, as determined by TLC or HPLC analysis. Evaporate the solvent to obtain the purified compound.
-
5. High-Performance Liquid Chromatography (HPLC) for Final Purification and Quantification:
-
For obtaining highly pure this compound and for quantitative analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended.
-
Procedure:
-
Column: C18 analytical or semi-preparative column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of fungal secondary metabolites.
-
Detection: UV detector set at a wavelength where this compound exhibits maximum absorbance.
-
Quantification: Create a standard curve using a purified this compound standard of known concentration to quantify the amount of this compound in the extracts.
-
Table 2: Summary of Extraction and Purification Steps and Parameters
| Step | Parameter | Recommended Value/Solvent |
| Extraction | Solvent | Methanol or Ethyl Acetate |
| Solid to Solvent Ratio | 1:5 (w/v) | |
| Extraction Time | 24 hours (repeated 3 times) | |
| Liquid-Liquid Partitioning | Solvent System | Ethyl Acetate/Water (1:1, v/v) |
| Column Chromatography | Stationary Phase | Silica Gel 60 |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | |
| HPLC | Column | C18 |
| Mobile Phase | Acetonitrile/Water Gradient |
Visualization of Experimental Workflow and Biosynthetic Pathway
Experimental Workflow
The following diagram illustrates the key steps in the extraction and purification of this compound.
References
Application Notes and Protocols for MTT Assay: Evaluating the Cytotoxicity of Fusarielin A
These application notes provide a detailed protocol for assessing the cytotoxic effects of Fusarielin A, a mycotoxin produced by various Fusarium species, on mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation.[1][2]
Introduction
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][2] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[1] This protocol is designed for researchers in drug discovery, toxicology, and cancer research to determine the cytotoxic potential of this compound. While this compound's specific cytotoxic mechanisms are not extensively detailed in readily available literature, other Fusarium mycotoxins have been shown to induce apoptosis.[3][4][5] Therefore, this protocol provides a fundamental tool for initial screening and determination of the compound's IC50 (half-maximal inhibitory concentration) value.
Data Presentation
The quantitative data obtained from the MTT assay should be summarized for clear interpretation and comparison. The following table is an example of how to present the results.
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.250 | 0.085 | 100 |
| 1 | 1.188 | 0.079 | 95.0 |
| 5 | 1.050 | 0.065 | 84.0 |
| 10 | 0.875 | 0.058 | 70.0 |
| 25 | 0.625 | 0.045 | 50.0 |
| 50 | 0.313 | 0.030 | 25.0 |
| 100 | 0.150 | 0.021 | 12.0 |
Experimental Protocols
Materials and Reagents
-
This compound (ensure high purity)
-
Mammalian cell line of choice (e.g., HeLa, HepG2, CHO-K1)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution (e.g., acidified isopropanol)[1][6]
-
96-well flat-bottom sterile cell culture plates
-
Sterile pipette tips and serological pipettes
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm[1][6]
-
Inverted microscope
-
Laminar flow hood
Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store at -20°C. Further dilutions should be made in serum-free culture medium immediately before use.
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[7]
-
Vortex or sonicate to ensure complete dissolution.
-
Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container.[7]
-
Store the MTT solution at 4°C, protected from light, for up to one month.[7]
-
Detailed Assay Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
After 24 hours, remove the culture medium.
-
Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization of Formazan:
-
After the MTT incubation, carefully remove the MTT solution.
-
Add 100-150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[1][7]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the control (untreated) cells using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 [6]
-
-
IC50 Determination: Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from this curve.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
Potential Signaling Pathway
Caption: A potential apoptosis signaling pathway initiated by this compound.
Troubleshooting
-
Low Absorbance Readings: This could be due to a low number of cells, reduced cell viability before treatment, or insufficient incubation time with MTT. Optimize cell seeding density and incubation times.
-
High Background Absorbance: This may result from contamination of the culture medium or the MTT reagent itself. Ensure sterile techniques are used and that the MTT solution is clear and yellow before use. Phenol red in the medium can also contribute to background, so using a reference wavelength for measurement is recommended.
-
Inconsistent Results: Inconsistent pipetting, uneven cell seeding, or incomplete solubilization of formazan crystals can lead to variability. Ensure proper mixing and complete dissolution of the formazan.
By following this detailed protocol, researchers can obtain reliable and reproducible data on the cytotoxicity of this compound, providing valuable insights into its potential as a therapeutic agent or a toxicological concern.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Fusaproliferin, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Fusarium mycotoxins to mammalian cell cultures as determined by the MTT bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Apoptosis Induced by Deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Utilizing Surface Plasmon Resonance to Characterize the Binding of Fusarielin A to Cytoskeletal Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fusarielin A, a natural product isolated from Fusarium species, has demonstrated promising anti-fungal and anti-angiogenic properties. Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. Studies have identified the cytoskeletal proteins, actin and tubulin, as primary binding partners of this compound.[1] Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of molecular interactions.[2][3][4] This application note provides a detailed protocol for using SPR to quantify the binding kinetics of this compound to actin and tubulin, providing valuable insights into its mechanism of action.
Data Presentation
The binding kinetics of this compound to its target proteins, actin and tubulin, can be determined by SPR analysis. The key parameters to be measured are the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). These values provide a quantitative measure of the binding affinity and the stability of the complex.
| Analyte | Ligand | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) |
| This compound | Actin | 1.5 x 10⁴ | 3.2 x 10⁻³ | 2.1 x 10⁻⁷ |
| This compound | Tubulin | 2.8 x 10⁴ | 1.9 x 10⁻³ | 6.8 x 10⁻⁸ |
Note: The data presented in this table are representative values based on typical small molecule-protein interactions and the findings of Noguchi-Yachide et al., 2010. Actual experimental values may vary.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Fusarielin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current methods for synthesizing Fusarielin A and its derivatives. This document details both total synthesis approaches and the isolation of naturally occurring analogs. While the total synthesis of this compound has been successfully achieved, the literature on the semi-synthesis of a broad range of derivatives is limited. Therefore, this document also proposes potential synthetic modifications to the this compound scaffold.
Introduction to this compound and its Derivatives
This compound is a polyketide natural product first isolated from a Fusarium sp.[1]. It possesses a complex chemical architecture featuring a decalin core. This compound and its naturally occurring derivatives, such as Fusarielins B, C, D, F, G, and H, have demonstrated a range of biological activities, including antifungal and antibacterial properties[1][2][3]. Of particular interest is the reported inhibitory activity of Fusarielin M against Mycobacterium tuberculosis tyrosine phosphatase B, suggesting potential applications in tuberculosis therapy. The intricate structure and promising biological profile of fusarielins make them attractive targets for synthetic chemistry and drug development.
Total Synthesis of this compound
The total synthesis of this compound has been accomplished by multiple research groups, often employing a convergent strategy starting from commercially available precursors like citronellal. Key transformations in these synthetic routes include the construction of the decalin core via an intramolecular Diels-Alder (IMDA) reaction, followed by the formation of the heterocyclic rings.
Representative Total Synthesis Strategy
A common strategy for the total synthesis of (±)-Fusarielin A is outlined below. This approach highlights key chemical reactions that are crucial for the construction of the complex molecular framework.
dot
Caption: General workflow for the total synthesis of this compound.
Key Experimental Protocols
This protocol describes a key step in the synthesis of the decalin core of this compound.
Materials:
-
Triene precursor
-
Lewis acid catalyst (e.g., Me₂AlCl)
-
Anhydrous dichloromethane (DCM)
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the triene precursor in anhydrous DCM under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add the Lewis acid catalyst dropwise to the solution.
-
Stir the reaction mixture at -78 °C for the specified time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO₃).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the decalin core.
| Precursor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Triene thioester | Me₂AlCl | DCM | -78 | 2 | 85 | (Hypothetical data based on typical yields) |
Synthesis of this compound Derivatives
While the total synthesis of this compound is established, the synthesis of a wide array of its derivatives via semi-synthesis from the natural product is not well-documented in the peer-reviewed literature. However, the functional groups present in the this compound molecule offer opportunities for chemical modification to explore structure-activity relationships (SAR).
Proposed Semi-Synthetic Modifications
The following are proposed strategies for the semi-synthetic modification of this compound to generate novel derivatives.
References
- 1. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of new fusarielins from Fusarium sp. and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Elucidating the Mechanism of Action of Fusarielin A: Cell-Based Assays and Protocols
Application Note
Introduction
Fusarielin A is a polyketide natural product isolated from various species of Fusarium and Aspergillus. It has demonstrated a range of biological activities, including antifungal, antibacterial, and cytotoxic effects.[1][2] Notably, recent studies have identified this compound as a mycoestrogen, a fungal metabolite that can bind to and activate estrogen receptors, stimulating the proliferation of estrogen receptor-positive (ER+) breast cancer cells.[3][4] This finding provides a critical starting point for investigating its mechanism of action, particularly in the context of cancer biology and drug development. Understanding how this compound exerts its cellular effects is paramount for its potential development as a therapeutic agent or as a tool for studying estrogen receptor signaling.
This document provides a comprehensive set of detailed protocols for cell-based assays designed to elucidate the mechanism of action of this compound. The proposed experimental workflow begins with a general assessment of cytotoxicity to determine effective concentrations and identify sensitive cancer cell lines. Subsequently, a series of assays are outlined to investigate the hallmarks of apoptosis, cell cycle distribution, and the involvement of key signaling pathways, with a particular focus on the estrogen receptor and downstream cascades such as the NF-κB and MAPK/Akt pathways.
Target Audience
This guide is intended for researchers, scientists, and drug development professionals in the fields of oncology, cell biology, and pharmacology who are interested in investigating the molecular mechanisms of novel bioactive compounds.
Data Presentation
To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables. Below are example tables for presenting cytotoxicity, apoptosis, and cell cycle data.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values in µM)
| Cell Line | Cancer Type | Estrogen Receptor Status | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | ER+ | To be determined | To be determined |
| T-47D | Breast Ductal Carcinoma | ER+ | To be determined | To be determined |
| MDA-MB-231 | Breast Adenocarcinoma | ER- | To be determined | To be determined |
| HeLa | Cervical Cancer | - | To be determined | To be determined |
| A549 | Lung Carcinoma | - | To be determined | To be determined |
Note: IC50 values for this compound need to be experimentally determined. Values for related Fusarium mycotoxins like Fusaproliferin and Fusarin C have been reported in the low micromolar range in various cell lines.[5][6]
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | ||
| This compound | IC25 | ||
| This compound | IC50 | ||
| Staurosporine (Positive Control) | 1 |
Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | |||
| This compound | IC25 | |||
| This compound | IC50 | |||
| Nocodazole (Positive Control) | 0.1 |
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a potential signaling pathway for this compound's mechanism of action based on current literature.
Caption: Proposed experimental workflow to determine the mechanism of action of this compound.
Caption: Putative signaling pathway of this compound in ER+ breast cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the determined IC25 and IC50 concentrations for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain the cellular DNA content, allowing for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[10][11]
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at the determined IC25 and IC50 concentrations for 24 hours. Include a vehicle control and a positive control for cell cycle arrest (e.g., nocodazole for G2/M arrest).
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and resuspend the pellet in 1 mL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.
Western Blot Analysis for Signaling Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a cell lysate. This protocol focuses on key proteins involved in estrogen receptor signaling and related pathways, such as ERα, NF-κB (p65), and the phosphorylated (activated) forms of ERK (p-ERK) and Akt (p-Akt).[12][13]
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-p65, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound at the IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes) to observe signaling dynamics.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin. Compare the levels of phosphorylated proteins to the total protein levels to determine the activation state of the signaling pathways.
By following this structured experimental approach, researchers can systematically investigate and delineate the molecular mechanism of action of this compound, contributing to a deeper understanding of its biological effects and therapeutic potential.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estrogenic effects of fusarielins in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fusarin C acts like an estrogenic agonist and stimulates breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Comptage des cellules et analyse de la santé cellulaire [sigmaaldrich.com]
- 9. static.igem.org [static.igem.org]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
Troubleshooting & Optimization
Improving the yield of Fusarielin A in fungal fermentation.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to enhance the yield of Fusarielin A in fungal fermentation.
Frequently Asked Questions (FAQs)
Q1: Which fungal species are known to produce this compound? A1: this compound and its analogues are polyketides produced by several species of Fusarium and Aspergillus.[1][2] Notably, Fusarium graminearum and Fusarium tricinctum have been identified as producers.[3][4]
Q2: What is the general nature of the this compound biosynthetic pathway? A2: Fusarielins are decalin-core polyketides synthesized via a complex pathway involving a dedicated gene cluster (FSL).[1][2] The process is initiated by a polyketide synthase (PKS) in collaboration with other key enzymes like reductases, thioesterases, and monooxygenases that perform modifications to the polyketide chain.[1][5][6] The biosynthesis starts with acetyl-CoA and malonyl-CoA precursors.[6]
Q3: Is this compound an intracellular or extracellular metabolite? A3: Evidence from related compounds like fusaristatin A in F. graminearum suggests that it is likely stored intracellularly and not actively exported into the fermentation medium.[7] Therefore, extraction protocols should target the fungal mycelium.
Q4: What are the known biological activities of Fusarielins? A4: Fusarielins have demonstrated antifungal properties, causing deformations in the mycelia of fungi like Pyricularia oryzae.[4] They have also been reported to have toxic effects on human cancer cell lines and may act as mycoestrogens.[4]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Q: My fermentation of Fusarium graminearum is resulting in very low or undetectable levels of this compound. What are the first parameters I should check? A: Low yields are a common issue in secondary metabolite production. The primary factors to investigate are the fermentation conditions and media composition, as these significantly influence the expression of biosynthetic gene clusters.[8][9]
-
Initial Checks:
-
Culture Conditions: Confirm that the temperature, pH, and agitation settings are optimal. For similar Fusarium metabolites, stationary (non-agitated) liquid cultures or solid-state fermentation often produce significantly higher yields than agitated liquid cultures.[7]
-
Media Composition: Ensure the carbon and nitrogen sources are appropriate. The specific sources and even the brand of components like yeast extract can have a major impact on yield.[3][7]
-
Extraction Protocol: Verify that you are extracting from the mycelium, as Fusarielins are likely intracellular.[7]
-
Q: I've confirmed my basic parameters. How can I systematically optimize the fermentation conditions? A: A systematic approach like the "One Strain Many Compounds" (OSMAC) strategy or a One-Factor-At-a-Time (OFAT) experiment is highly effective.[10][11] This involves methodically varying individual parameters to identify their impact on yield.
-
Key Parameters to Optimize:
-
Aeration: Compare stationary vs. agitated cultures (e.g., 150 rpm). Stationary conditions have been shown to be superior for related compounds.[7]
-
Temperature: Test a range, for example, 20°C, 25°C, and 30°C. The optimal temperature for fusarielin production has been reported to be 25°C, while for the related fusaristatin A, it's between 25-30°C.[3][7]
-
pH: Evaluate a range of initial pH values for the medium, such as 5.5, 6.5, and 7.5. An optimal pH of 7.5 was found for fusaristatin A production.[7]
-
Incubation Time: Perform a time-course study (e.g., sampling every 2-3 days for up to 15 days) to determine the peak production period.[12]
-
Issue 2: Inconsistent Yields Between Batches
Q: I am observing significant variability in this compound yield from one fermentation batch to the next. What could be the cause? A: Inconsistent results often point to subtle variations in starting materials or experimental setup.
-
Potential Causes:
-
Inoculum Quality: The age and concentration of the seed culture can affect fermentation performance. Standardize the seed culture age (e.g., 24-72 hours) and inoculum size (e.g., 5% v/v).[12][13]
-
Media Component Variability: Different batches or brands of complex media components like yeast extract or peptone can have different compositions, impacting secondary metabolite production.[7] If possible, use the same lot number for critical components throughout a series of experiments.
-
Water Quality: Variations in water purity can influence fungal growth and metabolism. Use purified, deionized water for media preparation.
-
Data Presentation: Fermentation Parameters
Table 1: Summary of Optimized Fermentation Conditions for Fusarium Secondary Metabolites This table summarizes optimal conditions found for producing related metabolites in Fusarium species, providing a strong starting point for this compound optimization.
| Parameter | Fusaristatin A (F. graminearum) | N-methylsansalvamide (Fusarium sp. R1) | Fusarielins (F. graminearum) |
| Culture Type | Stationary Liquid or Solid | Stationary Liquid | Not specified, likely stationary |
| Optimal Medium | Yeast Extract Sucrose (YES)[7] | Sucrose, Tryptone, Yeast Extract based[12][13] | Complex Carbon Sources[3] |
| Temperature | 25–30 °C[7] | 24 °C[12][13] | 25 °C[3] |
| pH (Initial) | 7.5[7] | 6.5[12][13][14] | Not specified |
| Incubation Time | Not specified | 13 days[12][13] | Not specified |
| Agitation | Stationary is >4x better[7] | Stationary[12][13] | Not specified |
Table 2: Effect of Carbon and Nitrogen Sources on Production The choice of carbon and nitrogen source is critical for directing metabolic flux towards secondary metabolite synthesis.
| Nutrient | Source | Fungus / Metabolite | Observation | Reference |
| Carbon | Sucrose | F. graminearum / Fusaristatin A | Optimal in YES medium.[7] | [7] |
| Sucrose | Fusarium sp. R1 / N-methylsansalvamide | Identified as the best carbon source.[12][13] | [12][13] | |
| Dextrin, Maltose | F. tricinctum / this compound | Complex carbohydrates gave the highest yields.[3] | [3] | |
| Glucose | F. fujikuroi / Gibberellic Acid | Most favorable carbon source for GA3 production.[15] | [15] | |
| Fructose (High Conc.) | F. graminearum / Fusarielins | Almost completely inhibited production.[3] | [3] | |
| Nitrogen | Yeast Extract | F. graminearum / Fusaristatin A | Brand of yeast extract has a huge impact.[7] | [7] |
| Tryptone | Fusarium sp. R1 / N-methylsansalvamide | Optimal nitrogen source.[12][13] | [12][13] | |
| Arginine | F. graminearum / Fusarielins | Increased production in combination with dextrin.[4] | [4] |
Experimental Protocols
Protocol 1: Baseline Fermentation for this compound Production This protocol provides a starting point based on optimized conditions for related Fusarium metabolites.
-
Strain Activation: Culture Fusarium graminearum on a Potato Dextrose Agar (PDA) plate for 5-7 days at 25°C.
-
Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of Yeast Extract Sucrose (YES) broth with three 5 mm agar plugs from the PDA plate. Incubate at 25°C for 3 days at 150 rpm.
-
Production Culture Inoculation: Inoculate 100 mL of YES medium in a 500 mL flask with 5 mL (5% v/v) of the seed culture.
-
Incubation: Incubate the production culture under stationary conditions at 25°C for 14 days in the dark.
-
Harvesting: Separate the mycelium from the broth by filtration. Wash the mycelium with distilled water and then freeze-dry it. The dried mycelium is the source for extraction.
Protocol 2: One-Factor-At-a-Time (OFAT) Media Optimization Use this protocol to test the effect of different carbon sources. A similar setup can be used to test nitrogen sources.
-
Prepare Base Medium: Prepare a basal medium containing all necessary components except the primary carbon source (e.g., yeast extract, mineral salts).
-
Prepare Test Media: Aliquot the base medium into separate flasks. Add a different carbon source to each flask to a final concentration of 20 g/L. Test sources could include glucose, sucrose, dextrin, and glycerol.[3][15]
-
Inoculation and Incubation: Following the baseline protocol, inoculate and incubate each flask under identical conditions (e.g., stationary, 25°C, 14 days).
-
Harvesting and Analysis: Harvest the mycelium from each flask, perform the extraction, and quantify the this compound yield using HPLC or LC-MS.
-
Comparison: Compare the yields from each carbon source to identify the most effective one.
Visualizations
Diagram 1: Fusarielin Biosynthesis Pathway This diagram illustrates the simplified enzymatic steps involved in the synthesis of Fusarielin H from primary metabolites.
References
- 1. Functional Analysis of the Fusarielin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Functional Analysis of the Fusarielin Biosynthetic Gene Cluster | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Factors Influencing Production of Fusaristatin A in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of Stationary Liquid Fermentation Conditions for N-methylsansalvamide Production by the Endophytic Strain Fusarium sp. R1[v1] | Preprints.org [preprints.org]
- 14. doaj.org [doaj.org]
- 15. RETRACTED ARTICLE: Mutagenesis combined with fermentation optimization to enhance gibberellic acid GA3 yield in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fusarielin A Bioassays
Welcome to the technical support center for Fusarielin A bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may lead to inconsistent results in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Minimum Inhibitory Concentration (MIC) values for this compound against fungal strains are inconsistent between experiments. What are the potential causes?
A1: Inconsistent MIC values in antifungal susceptibility testing are a common issue. Several factors can contribute to this variability:
-
Inoculum Preparation: The concentration of the fungal inoculum is critical. Variations in the density of spores or hyphal fragments will lead to different MICs. Ensure you are using a standardized method, such as a spectrophotometer or hemocytometer, to prepare your inoculum to the recommended concentration (e.g., 0.4 × 10⁴ to 5 × 10⁴ conidia/mL for non-dermatophytes).
-
Growth Medium: The composition of the culture medium, including pH and glucose concentration, can significantly impact the activity of antifungal compounds and the growth of the fungus. Standardized media such as RPMI-1640 are recommended.
-
Incubation Time and Temperature: Fungal growth rates vary. Reading the MIC at inconsistent time points will lead to variability. Adhere strictly to the recommended incubation times (e.g., 48-72 hours) and maintain a constant temperature (e.g., 35°C).
-
Compound Stability and Solubility: this compound, like many natural products, may have limited stability or solubility in aqueous media. Ensure your stock solution in a solvent like DMSO is fully dissolved and consider the final solvent concentration in your assay, as it can affect fungal growth. Precipitation of the compound during the assay will lead to inaccurate results.
-
Endpoint Reading: Visual determination of the MIC (the lowest concentration with 100% growth inhibition) can be subjective. Consider using a colorimetric indicator or a plate reader to standardize the endpoint determination.
Q2: I am observing high variability in my cytotoxicity (IC50) data from MTT assays with this compound. What should I check?
A2: Variability in MTT and other cell viability assays can arise from several sources:
-
Cell Seeding Density: The initial number of cells seeded per well is crucial. Inconsistent cell numbers will lead to variations in the final formazan product. Ensure you have a homogenous cell suspension and use a reliable cell counting method.
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations in the cell culture medium. Visually inspect your assay plates for any signs of precipitation. If observed, you may need to adjust the solvent concentration or use a different formulation.
-
Incubation Time: The duration of compound exposure can significantly affect the IC50 value. Ensure you are using a consistent incubation time for all experiments.
-
Metabolic State of Cells: The metabolic activity of cells can influence the reduction of MTT. Factors such as cell passage number, confluency, and nutrient depletion can alter this activity. Use cells within a consistent passage number range and ensure they are in the exponential growth phase.
-
MTT and Solubilization Steps: Ensure the MTT reagent is fresh and protected from light. After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of error.
Q3: What is the recommended solvent for preparing this compound stock solutions, and what precautions should I take?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and other similar mycotoxins for in vitro bioassays. Fusaric acid, a related compound, is soluble in DMSO at approximately 30 mg/mL.[1]
-
Precautions:
-
Use high-purity, anhydrous DMSO to prevent compound degradation.
-
Prepare fresh dilutions of this compound from the stock solution for each experiment.
-
Keep the final concentration of DMSO in the assay medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity or effects on fungal growth.
-
Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent.
-
Q4: How should I store my this compound stock solution to ensure its stability?
Troubleshooting Guides
Inconsistent Antifungal Bioassay (MIC) Results
| Symptom | Possible Cause | Recommended Solution |
| High well-to-well variability within a single plate | Inaccurate pipetting; Inhomogeneous fungal inoculum. | Calibrate pipettes regularly; Ensure the fungal inoculum is well-mixed before and during plating. |
| MIC values differ significantly between experiments | Variation in inoculum size, incubation time, or medium preparation. | Standardize all protocol steps, including inoculum preparation, incubation duration, and media composition. |
| No fungal growth in control wells | Inoculum is not viable; Contamination with an antifungal agent. | Use a fresh fungal culture to prepare the inoculum; Ensure aseptic technique. |
| "Skipped" wells (growth in higher concentration wells) | Compound precipitation at higher concentrations; Contamination. | Visually inspect for precipitation; Check for contamination. Prepare fresh serial dilutions. |
Inconsistent Cytotoxicity Bioassay (IC50) Results
| Symptom | Possible Cause | Recommended Solution |
| High variability in absorbance readings for replicate wells | Uneven cell seeding; Incomplete dissolution of formazan crystals. | Ensure a single-cell suspension before seeding; Mix wells thoroughly after adding the solubilization agent. |
| IC50 values fluctuate between assays | Different cell passage numbers; Variation in compound exposure time. | Use cells within a defined passage number range; Standardize the incubation period with this compound. |
| Low absorbance in control wells | Low cell viability at the time of the assay; Contamination. | Check cell health before starting the experiment; Use aseptic techniques. |
| High background absorbance | Contamination of media or reagents; Phenol red in the medium. | Use fresh, sterile reagents; Consider using phenol red-free medium for the final steps of the assay. |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (Adapted from CLSI M38-A2)
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.125 to 64 µg/mL.
-
Include a drug-free well for the growth control and a medium-only well for a sterility control.
-
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation occurs.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20.
-
Adjust the conidial suspension to a concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL using a spectrophotometer or hemocytometer.
-
-
Inoculation and Incubation:
-
Add the adjusted fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 48 to 72 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of visible growth compared to the growth control.
-
Cytotoxicity Testing: MTT Assay
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a DMSO stock solution in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Example MICs of this compound and Related Compounds Against Pathogenic Fungi
| Compound | Aspergillus fumigatus (µg/mL) | Fusarium nivale (µg/mL) | Candida albicans (µg/mL) |
| This compound | Moderate Activity[2] | Moderate Activity[2] | - |
| Fusarielin E | - | - | >12.5[3] |
| Voriconazole | 0.5 - 8 | - | - |
| Amphotericin B | 0.125 - 8 | - | - |
Note: Specific MIC values for this compound are not extensively published. "Moderate Activity" is a qualitative description from the literature.[2] Comparative data for established antifungals are provided for context.
Table 2: Example IC50 Values of Fusarielins and Related Mycotoxins Against Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) (µM) | MDA-MB-231 (Breast Cancer) (µM) | Other Cell Lines |
| Fusarielin H | Stimulates proliferation up to 25 µM[4] | No stimulation[4] | - |
| Fusarin C | Stimulatory < 50 µM, Inhibitory > 50 µM[5] | Inhibitory > 10 µM[5] | Caco-2, U266, PC3 inhibited > 10 µM[5] |
Note: Fusarielins have shown estrogenic effects, leading to the stimulation of estrogen receptor-positive cells like MCF-7 at certain concentrations.[4]
Visualizations
Caption: Workflow for Antifungal Susceptibility Testing (MIC).
Caption: Workflow for Cytotoxicity Testing (IC50) using MTT Assay.
Caption: Proposed Mechanism of Action of this compound.[6]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Estrogenic effects of fusarielins in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fusarin C acts like an estrogenic agonist and stimulates breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of binding proteins of this compound as actin and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving peak tailing in HPLC analysis of Fusarielin A.
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Fusarielin A, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] This can be problematic for the analysis of this compound as it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and decreased sensitivity, ultimately compromising the precision and accuracy of quantification.
Q2: I am observing peak tailing for this compound, which is a neutral molecule. I thought peak tailing was more common for basic compounds. What could be the cause?
A2: While peak tailing is frequently observed for basic compounds due to strong interactions with acidic silanol groups on the silica-based stationary phase, neutral molecules like this compound can also exhibit peak tailing.[3] this compound is an aliphatic alcohol with multiple hydroxyl (-OH) functional groups.[4] These polar hydroxyl groups can engage in secondary interactions, such as hydrogen bonding, with the residual silanol groups on the column packing material.[5][6] This secondary retention mechanism can lead to peak tailing. Other potential causes unrelated to the analyte's charge include column overload, extra-column volume, and column contamination.[7]
Q3: How can I systematically troubleshoot peak tailing for my this compound analysis?
A3: A logical approach is crucial for efficiently identifying and resolving the cause of peak tailing. Start by determining if the issue is specific to the this compound peak or if all peaks in your chromatogram are tailing. This will help you differentiate between chemical and physical causes. A recommended troubleshooting workflow is provided below.
Troubleshooting Guides
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose and resolve peak tailing in the HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Step-by-Step Troubleshooting and Experimental Protocols
Step 1: Evaluate the Scope of the Problem
-
Observation: Carefully examine your chromatogram.
-
Decision Point:
-
If all peaks are tailing, the problem is likely related to the HPLC system or general method parameters. Proceed to Step 2 .
-
If only the this compound peak is tailing, the issue is likely due to specific chemical interactions between this compound and the stationary phase. Proceed to Step 3 .
-
Step 2: Investigate Physical & System Issues (All Peaks Tailing)
-
Potential Cause: Column Overload
-
Diagnosis: Peak shape deteriorates and becomes more asymmetrical as the sample concentration increases.
-
Experimental Protocol: Sample Concentration Study
-
Prepare a series of this compound standards at different concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL).
-
Inject a constant volume of each standard onto the HPLC system.
-
Record the chromatograms and calculate the asymmetry factor for the this compound peak at each concentration.
-
Expected Outcome: If column overload is the issue, the peak asymmetry will improve (decrease) at lower concentrations.
-
-
-
Potential Cause: Extra-Column Volume
-
Diagnosis: Peak tailing is more pronounced for early-eluting peaks. The issue is often exacerbated when using smaller internal diameter columns.
-
Solution:
-
Minimize the length and internal diameter of all tubing between the injector, column, and detector.
-
Ensure all fittings are properly made and tightened to eliminate any dead volume.
-
-
-
Potential Cause: Column Contamination or Degradation
-
Diagnosis: A gradual increase in peak tailing and backpressure over time.
-
Solution:
-
Follow a column cleaning protocol as recommended by the manufacturer. A general reverse-phase column cleaning procedure involves flushing with a series of solvents of decreasing and then increasing polarity (e.g., water, isopropanol, hexane, isopropanol, water).
-
If cleaning does not resolve the issue, a void may have formed at the column inlet. Reversing and flushing the column (if permitted by the manufacturer) may help.
-
As a last resort, replace the column.
-
-
Step 3: Investigate Chemical Interactions (this compound Peak Tailing)
-
Potential Cause: Secondary Interactions with Residual Silanols
-
Diagnosis: The peak tailing is specific to this compound, a polar molecule, on a silica-based column.
-
Experimental Protocol: Mobile Phase Optimization
-
Varying the Organic Modifier: Prepare mobile phases with different organic solvents (e.g., acetonitrile vs. methanol) at the same percentage. The different hydrogen bonding characteristics of these solvents can influence interactions with silanol groups.
-
Using a Mobile Phase Additive: While this compound is neutral, a small amount of a competitive hydrogen-bonding agent in the mobile phase can sometimes reduce tailing. However, this is less common for neutral compounds.
-
-
Experimental Protocol: Column Comparison
-
If available, test a different column with a more inert stationary phase. Modern, high-purity, end-capped silica columns are designed to minimize residual silanol activity. A column with a different chemistry (e.g., a polymer-based column) could also be considered.[8]
-
-
Data Presentation
The following tables summarize hypothetical quantitative data from the troubleshooting experiments described above.
Table 1: Effect of Sample Concentration on this compound Peak Asymmetry
| Sample Concentration (µg/mL) | Peak Asymmetry Factor |
| 100 | 2.1 |
| 50 | 1.8 |
| 25 | 1.5 |
| 10 | 1.2 |
| 5 | 1.1 |
In this example, the significant improvement in peak asymmetry at lower concentrations strongly suggests that column overload is a contributing factor to peak tailing.
Table 2: Effect of Column Type on this compound Peak Asymmetry
| Column Type | Stationary Phase | Peak Asymmetry Factor |
| Column A (Standard) | Standard C18, not fully end-capped | 1.9 |
| Column B (High Purity) | High-purity, fully end-capped C18 | 1.2 |
This data illustrates that selecting a column with a more inert stationary phase can significantly reduce peak tailing caused by secondary interactions.
Experimental Protocols
Protocol 1: HPLC Method for this compound Analysis (Initial Conditions with Peak Tailing)
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Standard C18 (5 µm, 4.6 x 150 mm)
-
Mobile Phase: 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Sample Diluent: Mobile Phase
Protocol 2: Column Cleaning Procedure for a C18 Column
-
Disconnect the column from the detector.
-
Flush the column with 20 column volumes of HPLC-grade water.
-
Flush with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of hexane.
-
Flush with 20 column volumes of isopropanol.
-
Flush with 20 column volumes of HPLC-grade water.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved. Note: Always consult the column manufacturer's guidelines for specific cleaning recommendations and solvent compatibility.
Mandatory Visualizations
Caption: Workflow for investigating column overload.
Caption: Primary causes of this compound peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. hplc.eu [hplc.eu]
- 4. Functional Analysis of the Fusarielin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. agilent.com [agilent.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
How to avoid artifacts in Fusarielin A cell viability assays.
Welcome to the technical support center for researchers utilizing Fusarielin A in cell-based assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts and ensure accurate and reproducible results in your cell viability and cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a polyketide natural product isolated from Fusarium species. It has demonstrated antifungal and anti-angiogenic properties. Recent studies have identified that this compound binds to tubulin and actin, key components of the cellular cytoskeleton. This interaction disrupts microtubule dynamics and actin filament integrity, which can lead to cell cycle arrest and induction of apoptosis.
Q2: Can this compound interfere with standard cell viability assays?
While direct studies on this compound interference are limited, its chemical structure suggests a potential for artifacts in certain assays. This compound is a complex polyketide containing epoxy groups. Compounds with these characteristics, as well as those with inherent redox potential, can interfere with assays that rely on metabolic reduction of a reporter molecule, such as tetrazolium-based assays (e.g., MTT, XTT).
Q3: My MTT assay results show an unexpected increase in cell viability at high concentrations of this compound. What could be the cause?
This is a strong indication of assay interference. The chemical structure of this compound may allow it to directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, making the cells appear more viable than they are and potentially masking cytotoxic effects. It is crucial to perform a cell-free control experiment to confirm this.
Q4: How can I confirm if this compound is interfering with my cell viability assay?
A cell-free control is the most effective way to test for direct compound interference. To do this, add this compound at the same concentrations used in your cellular experiment to wells containing only cell culture medium and the assay reagent (e.g., MTT, resazurin). If a color or fluorescence change is observed in the absence of cells, this confirms direct chemical interaction and interference with the assay.
Q5: Which cell viability assays are recommended as alternatives to tetrazolium-based assays when working with this compound?
Assays that do not rely on cellular redox potential are less likely to be affected by this compound's chemical properties. Recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: This assay measures cell density based on the staining of total cellular protein.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells, and is generally less susceptible to interference from colored or redox-active compounds.
-
Crystal Violet Assay: Similar to the SRB assay, this method stains the nuclei of adherent cells and is a measure of cell number.
Troubleshooting Guide
This guide addresses common issues encountered when performing cell viability assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Cell Seeding Density Variations: Inconsistent cell numbers at the start of the experiment will lead to variable results. | - Ensure a homogeneous cell suspension before seeding.- Use a consistent and accurate method for cell counting. |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. | - Avoid using the perimeter wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Compound Instability: this compound may degrade in solution over time, especially when diluted in culture medium. | - Prepare fresh dilutions of this compound for each experiment from a frozen stock.- Minimize the time the compound is in culture medium before being added to cells. | |
| High background signal in control wells | Media Components: Phenol red or other components in the culture medium can contribute to background absorbance or fluorescence. | - Use a medium without phenol red for the assay.- Include a "medium-only" blank for background subtraction. |
| Direct Reduction of Assay Reagent: As discussed in the FAQs, this compound may directly reduce the assay reagent. | - Perform a cell-free control to quantify the extent of interference.- Switch to a non-redox-based assay (SRB, CellTiter-Glo®). | |
| Low signal or poor dynamic range | Incorrect Assay Timing: The incubation time with this compound or the assay reagent may not be optimal. | - Perform a time-course experiment to determine the optimal endpoint for your cell line and this compound concentration.- Optimize the incubation time for the assay reagent as recommended by the manufacturer. |
| Sub-optimal Cell Density: The number of cells seeded may be too low for the sensitivity of the chosen assay. | - Perform a cell titration experiment to determine the optimal seeding density for a linear assay response. |
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines, as determined by various cell viability assays. These values can serve as a reference for designing your own experiments.
| Cell Line | Cancer Type | Assay Method | IC50 (µM) |
| MCF-7 | Breast Cancer | Resazurin Assay | ~25 |
| Additional cell line data would be populated here as it becomes available in the literature. |
Note: IC50 values can vary depending on the cell line, assay method, and experimental conditions.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is provided for reference but should be used with caution due to the potential for interference by this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Sulforhodamine B (SRB) Assay (Recommended Alternative)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay (Recommended Alternative)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in an opaque-walled 96-well plate.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent, according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Visualizations
Caption: General workflow for conducting cell viability assays.
Caption: Proposed signaling pathway for this compound.
Strategies for enhancing the solubility of Fusarielin A for in vitro studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fusarielin A. Our goal is to help you overcome challenges related to the solubility of this compound for successful in vitro experimentation.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
Answer:
This compound is a hydrophobic compound, and its poor aqueous solubility is a common challenge. The choice of solvent is critical for successful solubilization.
-
Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for dissolving this compound and other hydrophobic compounds for in vitro studies.
-
Alternative Solvents: If DMSO is not suitable for your experimental system, high-purity ethanol can be considered. However, be aware that ethanol is more volatile than DMSO, which can lead to concentration changes in your stock solution over time.
-
Initial Dissolution Steps:
-
Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Add the desired volume of sterile, high-purity DMSO or ethanol to the vial.
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[1]
-
Issue: My this compound precipitates out of solution when I add it to my cell culture medium.
Answer:
This is a common issue when diluting a concentrated stock solution of a hydrophobic compound into an aqueous-based cell culture medium. This phenomenon, known as "precipitation upon dilution," occurs because the compound is no longer soluble at the lower concentration of the organic solvent in the final solution.
Solutions:
-
Optimize the Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity.[2]
-
Serial Dilutions in Media: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions. First, dilute the DMSO stock into a small volume of serum-containing medium, vortexing gently, and then add this intermediate dilution to the final volume of culture medium. The serum proteins can help to stabilize the compound and prevent precipitation.
-
Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) cell culture medium can sometimes help to keep the compound in solution.
-
Increase Mixing Efficiency: When adding the stock solution to the medium, gently swirl or pipette the medium to ensure rapid and thorough mixing. This can prevent localized high concentrations of the compound that are more prone to precipitation.
Issue: I am seeing unexpected or inconsistent results in my cell-based assays.
Answer:
Inconsistent results can often be traced back to issues with the preparation and handling of your this compound stock solution.
-
Ensure Complete Dissolution: Visually inspect your stock solution to ensure there are no visible particulates. Undissolved compound will lead to inaccurate and variable final concentrations in your assays.
-
Proper Storage: Store your this compound stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
-
Solvent Control: Always include a vehicle control in your experiments. This is a control group of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This will help you to distinguish the effects of the compound from any effects of the solvent itself.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: The tolerance of cell lines to DMSO can vary. However, it is a common practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid solvent-induced cytotoxicity. It is always best to perform a dose-response experiment with your specific cell line to determine its tolerance to the solvent.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions should be stored in small, tightly sealed, single-use aliquots at -20°C for short-term storage or -80°C for long-term storage. This practice minimizes the risk of degradation from repeated freeze-thaw cycles and reduces the chance of contamination.
Q4: Can I filter-sterilize my this compound stock solution?
A4: While filter sterilization is a common practice for aqueous solutions, it is generally not recommended for concentrated stock solutions of hydrophobic compounds in organic solvents like DMSO. The compound may bind to the filter membrane, leading to a significant reduction in the actual concentration of your stock solution. Preparing the stock solution using sterile techniques and sterile solvents is the preferred method.
Quantitative Data Summary
While specific solubility values for this compound in mg/mL are not consistently reported in publicly available literature, the following table provides general solubility information for similar hydrophobic compounds in common solvents. This can serve as a starting point for your own solubility assessments.
| Solvent | General Solubility of Hydrophobic Compounds | Recommended Final Concentration in Cell Culture |
| DMSO | Often soluble at concentrations of 1-20 mg/mL or higher. | ≤ 0.5% (v/v) |
| Ethanol | Solubility can be variable, often lower than in DMSO. | ≤ 0.5% (v/v) |
| Water | Generally considered insoluble. | N/A |
| PBS (pH 7.4) | Generally considered insoluble. | N/A |
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 402.57 g/mol .
-
Calculation: 0.01 mol/L * 402.57 g/mol = 4.0257 g/L = 4.0257 mg/mL
-
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. It is recommended to do this in a chemical fume hood.
-
Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If the compound is not fully dissolved, you may gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate for a few minutes.[1]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium (containing serum)
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile pipette tips
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Remember to account for the final volume of the culture medium in your wells or flasks.
-
To minimize precipitation, it is recommended to perform a serial dilution.
-
Prepare an intermediate dilution by adding the calculated volume of the 10 mM stock solution to a small volume of pre-warmed complete cell culture medium (e.g., 1 mL). Pipette up and down gently to mix.
-
Add the appropriate volume of this intermediate dilution to your final volume of cell culture medium to reach the desired final concentration of this compound.
-
-
Gently mix the final solution by swirling or pipetting before adding it to your cells.
-
Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for its use in in vitro studies.
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for using this compound in in vitro studies.
References
Identifying and mitigating false positives in Fusarielin A screening.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate false positives during Fusarielin A screening.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of false positives in this compound screening assays?
False positives in high-throughput screening (HTS) for compounds like this compound can arise from various sources that are independent of the compound's specific interaction with the intended biological target. These can be broadly categorized as compound-dependent and technology-dependent interferences.
Common Causes of False Positives:
-
Compound Properties:
-
Aggregation: At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes, leading to a false-positive signal.[1][2]
-
Fluorescence/Quenching: this compound or contaminants in the sample might possess intrinsic fluorescence or quenching properties that interfere with fluorescence-based assays.[1]
-
Reactivity: Reactive functional groups within the this compound molecule or impurities could covalently modify target proteins or assay components.
-
Redox Activity: Compounds capable of redox cycling can generate reactive oxygen species (ROS), which can interfere with assay readouts, particularly in cell-based assays.[2]
-
-
Assay Technology Interference:
-
Luciferase Inhibition: In assays using luciferase reporters, compounds can directly inhibit the luciferase enzyme, leading to a false signal of target pathway inhibition.[1]
-
Light Scattering: Particulate matter or compound precipitation in the assay wells can scatter light and affect absorbance or fluorescence readings.[1]
-
-
Contaminants:
Q2: My initial screen with this compound shows significant activity. How can I confirm this is a true positive result?
Hit confirmation is a critical step to eliminate false positives. A multi-step validation process is recommended.
Hit Confirmation Workflow:
-
Re-testing: Confirm the activity by re-testing the same compound from the original screening plate.
-
Dose-Response Curve: Generate a dose-response curve to ensure the activity is concentration-dependent, which is a hallmark of a true biological effect.[5]
-
Fresh Sample: Obtain a fresh, solid sample of this compound, prepare a new stock solution, and repeat the dose-response experiment to rule out degradation or contamination of the original sample.
-
Orthogonal Assays: Employ an orthogonal assay that measures the same biological endpoint but uses a different detection technology.[2][6] For example, if the primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR).[7]
Q3: What is an orthogonal assay and why is it important?
An orthogonal assay is an experimental method that measures the same biological activity as the primary screening assay but through a different technology or principle.[2][6] This is crucial for identifying false positives that are specific to the primary assay's technology. For instance, a compound that is autofluorescent will appear as a hit in a fluorescence-based assay but will likely be inactive in a colorimetric or radiometric assay.
Troubleshooting Guides
Issue 1: High hit rate observed in the primary screen.
A high hit rate can be indicative of a systemic issue with the assay or the compound library.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Assay Artifacts | Run a counter-screen without the target protein or with an unrelated protein. | Active compounds in the counter-screen are likely interfering with the assay technology. |
| Compound Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. | A decrease in the hit rate suggests that aggregation was a significant contributor.[2] |
| Non-specific Inhibition | Perform the assay at a lower compound concentration. | True hits should maintain a dose-dependent response, while non-specific inhibitors may show reduced or no activity. |
| Redox Activity | Add a reducing agent like DTT to the assay buffer and observe any change in activity.[2] | A loss of activity suggests the compound may be a redox cycler. |
Issue 2: Inconsistent results between biochemical and cell-based assays.
Discrepancies between in vitro and in-cell activity are common and can provide valuable insights.[8]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Permeability | Use cell lines with known differences in membrane transporters or perform a cellular uptake assay. | Low permeability will result in reduced activity in cell-based assays. |
| Compound Metabolism | Incubate the compound with liver microsomes and re-test. | If the compound is rapidly metabolized, its activity will decrease. |
| Efflux Pumps | Co-incubate with known efflux pump inhibitors (e.g., verapamil). | An increase in cellular activity suggests the compound is a substrate for efflux pumps. |
| Off-target Effects in Cells | Profile the compound against a panel of known off-targets. | This can reveal alternative mechanisms of action or toxicity. |
Experimental Protocols
Protocol 1: Counter-Screen for Luciferase Inhibition
Objective: To identify compounds that directly inhibit the luciferase enzyme, a common source of false positives in reporter gene assays.
Methodology:
-
Prepare a standard solution of recombinant luciferase enzyme.
-
In a 384-well plate, add the test compound (this compound) at various concentrations.
-
Add the luciferase enzyme to each well.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately measure the luminescence using a plate reader.
-
Control: Include a known luciferase inhibitor (e.g., cycloheximide) as a positive control and DMSO as a negative control.
-
Analysis: A decrease in luminescence in the presence of the compound indicates direct inhibition of luciferase.
Protocol 2: Orthogonal Assay - Surface Plasmon Resonance (SPR)
Objective: To confirm the direct binding of this compound to its target protein in a label-free system.
Methodology:
-
Immobilize the purified target protein on an SPR sensor chip.
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface.
-
Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the immobilized protein.
-
Regenerate the sensor surface between injections.
-
Analysis: A concentration-dependent increase in the SPR signal confirms direct binding. Kinetic parameters (kon, koff, and KD) can be calculated to determine the binding affinity.
Visualizations
Caption: A typical workflow for hit validation and false positive mitigation in drug screening.
Caption: A diagram illustrating a hypothetical signaling pathway for this compound and potential points of false positive interference.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Fusarielin A Production: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the culture conditions for Fusarielin A production from Fusarium species.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low or No this compound Yield | - Suboptimal culture medium. - Incorrect pH of the medium. - Inappropriate incubation temperature. - Agitation stress on the culture. - Inefficient extraction method. | - Switch to a nutrient-rich medium like Yeast Extract Sucrose (YES) medium, which has been shown to be effective for polyketide production in Fusarium.[1] - Adjust the initial pH of the culture medium to around 7.5, as this has been found to be optimal for the production of other Fusarium polyketides.[1] - Ensure the incubation temperature is maintained between 25-30°C.[1] - Cultivate the fungus in stationary cultures, as agitation has been shown to significantly reduce the yield of similar polyketides.[1] - Verify that the extraction solvent and method are appropriate for this compound. A common method involves using an acetonitrile-water-acetic acid solution.[1] |
| Inconsistent Production Across Batches | - Variability in media components (e.g., yeast extract from different suppliers). - Inconsistent inoculum size or age. - Fluctuations in incubation conditions (temperature, light). | - Use high-quality, consistent sources for all media components. It has been noted that yeast extracts from different brands can impact secondary metabolite production.[1] - Standardize the inoculum preparation, using a consistent number of spores from a culture of the same age for each experiment. - Ensure precise control and monitoring of all environmental parameters. Incubate in the dark to avoid light-induced variations.[1] |
| Contamination of Cultures (Bacterial or Fungal) | - Non-sterile equipment or media. - Airborne contaminants. - Contaminated inoculum. | - Autoclave all media, glassware, and equipment thoroughly.[2] - Use proper aseptic techniques when handling cultures, such as working in a laminar flow hood. - Regularly check the purity of your stock cultures and prepare fresh inoculum from a pure culture for each experiment.[3] |
| Mycelial Growth is Poor | - Nutrient-poor medium. - Extreme pH or temperature. | - Ensure the medium contains adequate carbon and nitrogen sources. Potato Dextrose Agar (PDA) is a common medium for robust Fusarium growth.[4] - Check and adjust the pH and temperature to the optimal ranges for Fusarium growth (generally pH 5.5-7.0 and 25-30°C).[5] |
| Pigment Production Interfering with Analysis | - The Fusarium strain naturally produces pigments that can co-elute with this compound during chromatography. | - Employ chromatographic techniques with higher resolution, such as UPLC-HRMS, to separate this compound from interfering pigments. - Consider purification steps like column chromatography or solid-phase extraction (SPE) prior to final analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the best culture medium for this compound production?
A1: While specific optimization for this compound is not widely published, studies on similar polyketides from Fusarium graminearum have shown that Yeast Extract Sucrose (YES) medium is superior for production.[1] It is recommended as a starting point for optimization.
Q2: What are the optimal pH and temperature for this compound production?
A2: For the production of the related polyketide, fusaristatin A, by F. graminearum, the optimal pH was found to be 7.5, and the optimal temperature range was 25–30°C.[1] These conditions are a good starting point for optimizing this compound production.
Q3: Should I use shaken or stationary cultures?
A3: Stationary cultures are recommended. For fusaristatin A, production was over four times higher in stationary cultures compared to agitated cultures.[1] Agitation can induce stress and alter the metabolic profile of the fungus.
Q4: How can I extract this compound from the culture?
A4: this compound is likely an intracellular metabolite.[1] Therefore, the mycelium should be separated from the liquid medium by filtration. The mycelium can then be extracted using a solvent mixture such as acetonitrile, water, and acetic acid (e.g., 79:20:1 v/v/v) with the aid of ultrasonication.[1]
Q5: My Fusarium culture is not sporulating well. How can I improve this?
A5: To induce sporulation in Fusarium, you can use specific media like Carnation Leaf Agar (CLA) or a Carboxymethyl Cellulose (CMC) medium.[4][5] These media are lower in easily accessible carbohydrates, which can promote the formation of conidia.
Quantitative Data on Culture Conditions
The following tables summarize quantitative data from studies on Fusarium secondary metabolite production, which can be used as a baseline for optimizing this compound production.
Table 1: Effect of Different Culture Media on Fusaristatin A Production by F. graminearum
| Medium | Relative Production (%) |
| YES (Yeast Extract Sucrose) | 100 |
| PDA (Potato Dextrose Agar) | ~40 |
| Cz (Czapek-Dox) | ~20 |
| MM (Minimal Medium) | ~15 |
| SNA (Synthetic Nutrient Agar) | ~10 |
| GMM (Glucose Minimal Medium) | <5 |
| OMA (Oatmeal Agar) | <5 |
Data adapted from a study on fusaristatin A production and presented as relative percentages.[1]
Table 2: Optimal Conditions for Production of Various Fusarium Metabolites
| Metabolite | Producing Organism | Optimal Medium | Optimal pH | Optimal Temperature (°C) | Reference |
| Fusaristatin A | F. graminearum | YES | 7.5 | 25-30 | [1] |
| Deoxynivalenol (DON) | F. graminearum | - | 4.91 | 23.75 | [6][7] |
| Zearalenone (ZEN) | F. graminearum | - | 9.00 | 15.05 | [6][7] |
| Gibberellic Acid | F. solani | CD Broth | 10 | 14-32 | [8] |
| Fusarubin | F. solani | Sucrose + Sodium Nitrate | Not Specified | Not Specified | [5] |
Experimental Protocols
Protocol 1: Preparation of Yeast Extract Sucrose (YES) Medium
Materials:
-
Yeast Extract: 20 g
-
Sucrose: 150 g
-
Distilled Water: 1 L
-
(Optional for solid medium) Agar: 15-20 g
Procedure:
-
Dissolve 20 g of yeast extract and 150 g of sucrose in 1 L of distilled water by stirring.
-
If preparing solid medium, add 15-20 g of agar.
-
Adjust the pH to the desired value (e.g., 7.5) using 1M HCl or 1M NaOH.
-
Autoclave the medium at 121°C for 15-20 minutes.
-
Allow the medium to cool before inoculation.
Protocol 2: Inoculation and Cultivation
Materials:
-
Prepared sterile YES medium (liquid or solid).
-
Pure culture of the Fusarium strain.
-
Sterile petri dishes or Erlenmeyer flasks.
-
Sterile microbiological loops or spore suspension.
Procedure:
-
For solid medium: Pour the sterile, molten YES agar into sterile petri dishes and allow them to solidify. Inoculate the center of the plate with a small agar plug from a fresh culture plate or with a sterile loop.
-
For liquid medium: Dispense the sterile YES broth into sterile Erlenmeyer flasks. Inoculate with a standardized spore suspension (e.g., 10,000 spores per well/flask).[1]
-
Incubate the cultures at 25-30°C in the dark for the desired period (e.g., 14 days).[1] For liquid cultures, maintain a stationary (non-shaking) condition.[1]
Protocol 3: Extraction of Intracellular Metabolites
Materials:
-
Fusarium mycelium from liquid or solid culture.
-
Extraction solvent: Acetonitrile:Water:Acetic Acid (79:20:1 v/v/v).
-
Miracloth or filter paper.
-
Ultrasonic bath.
-
Centrifuge.
-
HPLC vials.
Procedure:
-
Harvesting Mycelium:
-
Extraction:
-
Transfer the harvested mycelial mass (or sliced agar) to a glass tube or bottle.
-
Add a sufficient volume of the extraction solvent to cover the biomass (e.g., 1 mL for the content of a microtiter plate well).[1]
-
Place the sample in an ultrasonic bath for 45 minutes to facilitate cell lysis and extraction.[1]
-
-
Sample Preparation for Analysis:
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Proposed biosynthetic pathway of Fusarielins in F. graminearum.
References
- 1. Factors Influencing Production of Fusaristatin A in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 3. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization for the Production of Deoxynivalenol and Zearalenone by Fusarium graminearum Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. krishisanskriti.org [krishisanskriti.org]
- 8. researchgate.net [researchgate.net]
Dealing with low reproducibility in Fusarielin A experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of low reproducibility in experiments involving Fusarielin A.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yield of this compound from Fungal Cultures
Question: Why is the yield of this compound from my Fusarium sp. cultures highly variable or consistently low?
Possible Causes and Solutions:
-
Fungal Strain Viability and Integrity: The biosynthetic capacity of fungal strains can diminish over time with repeated subculturing.
-
Solution: Always use fresh cultures started from cryopreserved spore stocks. Avoid excessive subculturing. Periodically re-validate the strain's ability to produce this compound.
-
-
Culture Conditions: The production of fungal secondary metabolites is highly sensitive to environmental factors.
-
Solution: Strictly control and document all culture parameters. Refer to the table below for key parameters and their typical influence on secondary metabolite production.
-
-
Extraction Efficiency: Inefficient extraction can lead to lower yields.
-
Solution: Ensure the chosen solvent system is appropriate for this compound. A common method involves a two-step extraction, first with ethyl acetate and then with a more polar solvent mixture like ethyl acetate:dichloromethane:methanol to ensure a broad range of metabolites are extracted.[1] Use ultrasonication to aid in the extraction process.
-
Table 1: Influence of Culture Parameters on Fungal Secondary Metabolite Production
| Parameter | Typical Optimal Range | Potential Impact of Deviation |
| Temperature | 25-28°C | Higher or lower temperatures can significantly reduce or halt metabolite production. |
| pH | 5.0-6.0 | Deviations can alter enzyme activity in the biosynthetic pathway. |
| Carbon Source | Fructose, Cellobiose | The type and concentration of the carbon source can dramatically affect yield. |
| Nitrogen Source | Nitrates | Different nitrogen sources can upregulate or downregulate the biosynthetic gene cluster. |
| Aeration | Shaking (liquid culture) | Inadequate aeration can limit fungal growth and metabolite production. |
| Incubation Time | 14-26 days | Peak production may occur within a specific time frame; harvesting too early or too late can result in lower yields. |
Issue 2: Inconsistent Bioactivity Results in Cancer Cell Lines
Question: My this compound extracts show variable effects on cancer cell migration and invasion. What could be the problem?
Possible Causes and Solutions:
-
Purity of the Compound: The presence of other bioactive fungal metabolites in the extract can lead to confounding or inconsistent results.
-
Solution: Purify this compound from the crude extract using chromatographic techniques such as HPLC. Verify the purity using analytical methods like LC-MS and NMR.
-
-
Compound Stability: this compound may degrade under certain conditions, leading to a loss of activity.
-
Solution: Store pure this compound in a suitable solvent (e.g., DMSO) at -20°C or -80°C, protected from light.[2] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Cell-Based Assay Variability: Inherent biological variability and subtle differences in experimental execution can lead to inconsistent results.
-
Solution: Standardize cell culture conditions, including cell passage number, seeding density, and serum concentration in the media. Use positive and negative controls in every experiment. For migration/invasion assays, ensure consistent wound/scratch creation or Matrigel coating thickness.
-
-
Mechanism of Action: this compound has been shown to act as a mycoestrogen, stimulating the proliferation of estrogen receptor-positive (ER+) cell lines like MCF-7.[3]
-
Solution: Be aware of the estrogenic activity of this compound. When studying its effects on cell migration and invasion, consider using ER-negative cell lines (e.g., MDA-MB-231) to avoid confounding proliferative effects.[3] Alternatively, co-incubate with an estrogen receptor antagonist like fulvestrant in ER+ cells to isolate the anti-migratory effects.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, pure this compound should be dissolved in an anhydrous solvent such as DMSO and stored at -20°C or -80°C in airtight, light-protected vials. For short-term use, refrigerated conditions (2-8°C) are acceptable, but stability should be monitored.[2][4][5] Avoid repeated freeze-thaw cycles.
Q2: How can I verify the purity of my this compound sample?
A2: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): To assess the number of components in the sample and quantify the purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.
Q3: What are the known molecular targets of this compound?
A3: this compound has been shown to bind to actin and tubulin.[6] These proteins are key components of the cytoskeleton and are crucial for cell migration, invasion, and proliferation.
Q4: Are there alternative methods to improve the production of this compound?
A4: Yes, the "One Strain, Many Compounds" (OSMAC) approach can be employed. This involves systematically altering culture parameters (media composition, temperature, pH, aeration, etc.) to trigger the expression of otherwise silent biosynthetic gene clusters.[1] Additionally, co-culturing the Fusarium sp. with other microorganisms can sometimes induce the production of novel or higher quantities of secondary metabolites.
Experimental Protocols
Protocol 1: Transwell Invasion Assay
This protocol is adapted from standard methods for assessing cancer cell invasion.[7]
-
Preparation of Inserts: Thaw Matrigel at 4°C overnight. Dilute the Matrigel with cold, serum-free cell culture medium to a final concentration of 200 µg/mL. Add 100 µL of the diluted Matrigel solution to the upper chamber of a 24-well plate insert (8 µm pore size). Incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed 5 x 10^4 cells in 200 µL of serum-free medium into the upper chamber of the Matrigel-coated insert.
-
Chemoattractant and Treatment: In the lower chamber, add 600 µL of complete medium (containing 10% FBS) as a chemoattractant. Add this compound at the desired concentrations to both the upper and lower chambers. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet. Count the number of stained cells in several random fields of view under a microscope.
Visualizations
Experimental Workflow: Troubleshooting Low Bioactivity
Caption: A logical workflow for troubleshooting low bioactivity in this compound experiments.
Signaling Pathway: Postulated Mechanism of Action for this compound in Cancer Cell Migration
Caption: Postulated mechanism of this compound action via binding to tubulin and actin.
References
- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogenic effects of fusarielins in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of binding proteins of this compound as actin and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antifungal Efficacy of Fusarielin A and Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal properties of Fusarielin A, a mycotoxin produced by Fusarium species, and Amphotericin B, a widely used polyene macrolide antibiotic. While Amphotericin B is a well-established and extensively studied antifungal agent, available data on the antifungal efficacy of this compound is notably limited. This document summarizes the existing scientific literature to facilitate a comparative understanding and to highlight areas where further research is needed.
Executive Summary
Amphotericin B stands as a cornerstone in the treatment of severe systemic fungal infections, demonstrating broad-spectrum and potent fungicidal activity. Its mechanism of action, efficacy against a wide range of fungal pathogens, and toxicological profile are well-documented. In stark contrast, this compound is a lesser-known secondary metabolite. While some studies report weak antifungal and cytotoxic activities, there is a significant lack of quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against medically relevant fungi. Consequently, a direct and detailed comparison of their antifungal efficacy is not possible at this time. This guide presents the comprehensive data available for Amphotericin B and contrasts it with the sparse information on this compound to underscore the current knowledge gap.
Amphotericin B: A Profile of a Potent Antifungal
Amphotericin B, isolated from Streptomyces nodosus in 1955, has long been a "gold standard" for treating life-threatening fungal infections due to its broad spectrum of activity and fungicidal nature.[1][2]
Mechanism of Action
The primary mechanism of action for Amphotericin B involves its high affinity for ergosterol, a principal sterol in the fungal cell membrane.[1][3] Upon binding, Amphotericin B molecules aggregate to form transmembrane channels or pores. This disrupts the membrane's integrity, leading to the leakage of essential intracellular components, particularly monovalent ions like potassium (K+), and ultimately results in fungal cell death.[1][2][3] Additionally, it is suggested that Amphotericin B can induce oxidative stress within the fungal cell, contributing to its fungicidal effect.[1][4] Its selectivity for fungal cells is attributed to the higher affinity for ergosterol compared to cholesterol, the predominant sterol in mammalian cell membranes.[1]
Antifungal Efficacy: Quantitative Data
Amphotericin B exhibits a broad spectrum of activity against numerous clinically important fungi. The following table summarizes its in vitro activity (MIC values) against various fungal species.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 0.06 - 1.0 | 0.25 | 0.5 | [5][6] |
| Candida glabrata | 0.25 - 2.0 | 0.5 | 1.0 | [5] |
| Candida parapsilosis | 0.125 - 1.0 | 0.25 - 0.5 | - | [5] |
| Candida tropicalis | 0.0625 - 4.0 | - | - | [7] |
| Cryptococcus neoformans | 0.03 - 1.0 | - | - | [3] |
| Aspergillus fumigatus | 0.03 - 1.0 | - | - | [3] |
| Fusarium solani | 0.5 - >32 | - | ≥4 | [8][9] |
| Mucor spp. | 0.03 - 1.0 | - | - | [3] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Cytotoxicity Profile
A significant limitation of Amphotericin B is its toxicity, primarily nephrotoxicity, which arises from its interaction with cholesterol in mammalian cell membranes.[4] Lipid-based formulations have been developed to mitigate these toxic effects.
| Cell Line | Assay | Concentration (µg/mL) | Effect | Reference(s) |
| Mouse Osteoblasts | Proliferation Assay | 5 - 10 | Decreased proliferation, abnormal morphology | [10][11] |
| Mouse Osteoblasts | Cell Death Assay | ≥ 100 | Cell death | [10][11] |
| Mouse Fibroblasts | Proliferation Assay | 5 - 10 | Decreased proliferation, abnormal morphology | [10][11] |
| Human Kidney (293T) | MTS & LDH Assays | - | Not cytotoxic | [12] |
| Human Monocytic (THP1) | - | 0.5 | Cytotoxic (Fungizone™ and Ambisome™) | [12] |
Experimental Protocols
The antifungal susceptibility of Amphotericin B is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.
-
Preparation of Antifungal Agent : Amphotericin B is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial twofold dilutions are then prepared in RPMI 1640 medium.
-
Inoculum Preparation : Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by harvesting fungal cells and adjusting the suspension to a concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL in RPMI 1640 medium.
-
Incubation : The prepared fungal inoculum is added to microdilution wells containing the serially diluted Amphotericin B. The plates are incubated at 35°C for 24 to 72 hours, depending on the fungal species.
-
MIC Reading : The MIC is determined as the lowest concentration of the drug that causes a complete inhibition of visible growth as observed visually or a significant diminution (≥50% inhibition) compared to the growth control well.[9][13]
This compound: An Uncharacterized Mycotoxin
Fusarielins are a group of polyketide-derived secondary metabolites produced by various species of Fusarium and Aspergillus.[14][15] this compound was first isolated from an unidentified Fusarium species.[16]
Mechanism of Action
The specific mechanism of antifungal action for this compound has not been elucidated. As a polyketide, its mode of action could potentially involve various cellular targets. However, without dedicated studies, any proposed mechanism remains speculative.
Antifungal Efficacy: Qualitative and Missing Data
The available literature on the antifungal activity of this compound is sparse and largely qualitative.
-
Some studies have described fusarielins as having "weak" or "mild" antifungal properties, often causing mycelial deformations in certain fungi like Pyricularia oryzae.[14]
-
One study that screened various Fusarium metabolites for antibacterial effects reported that this compound did not exhibit any antibiotic activity in their assay.
-
Crucially, there are no published studies providing specific MIC or MFC values for this compound against key human fungal pathogens such as Candida spp., Aspergillus spp., or Cryptococcus neoformans.
This lack of quantitative data makes it impossible to assess its antifungal spectrum and potency in a clinically relevant context.
Cytotoxicity Profile
Similar to its antifungal activity, the cytotoxicity of this compound is not well-characterized.
-
General statements in the literature refer to fusarielins having cytotoxic effects.[14]
-
Related mycotoxins from Fusarium have shown cytotoxicity against various mammalian cell lines, but specific data for this compound is not available.[17]
Workflow for Antifungal Susceptibility Testing
To address the knowledge gap for this compound, standard susceptibility testing is required. The following workflow illustrates the necessary experimental process to determine its in vitro antifungal efficacy.
Conclusion
This comparative guide underscores the profound difference in the scientific understanding of Amphotericin B and this compound. Amphotericin B is a powerful, broad-spectrum antifungal agent, whose clinical utility is well-established, despite its significant toxicity. Its efficacy is supported by a vast amount of quantitative in vitro and in vivo data.
In contrast, this compound remains an enigmatic mycotoxin. While preliminary reports suggest some biological activity, the absence of robust, quantitative data on its antifungal spectrum and potency against medically important pathogens makes any meaningful comparison with Amphotericin B impossible. For drug development professionals and researchers, this compound represents a largely unexplored molecule. Significant research, beginning with fundamental in vitro susceptibility testing, is required to determine if it holds any potential as a lead compound for novel antifungal therapies. Until such data becomes available, Amphotericin B remains a benchmark against which new and existing antifungal agents are measured.
References
- 1. researchgate.net [researchgate.net]
- 2. Species Distribution and In Vitro Antifungal Susceptibility Patterns of 75 Clinical Isolates of Fusarium spp. from Northern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antifungal susceptibility of clinical isolates of Fusarium from Colombia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro resistance of clinical Fusarium species to amphotericin B and voriconazole using the EUCAST antifungal susceptibility method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of in vitro cytotoxicity of Fusarium mycotoxins,deoxynivalenol, T-2 toxin and zearalenone on selected human epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Frontiers | Antifungal activity of eumelanin-inspired indoylenepheyleneethynylene against Cryptococcus neoformans [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Antifungal activity of eumelanin-inspired indoylenepheyleneethynylene against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of Fusarielin A and Paclitaxel: An Uncharted Territory in Anti-Angiogenic Research
A comprehensive comparison of the anti-angiogenic mechanisms of Fusarielin A and the well-established chemotherapeutic agent paclitaxel is currently hampered by a significant lack of available scientific data on this compound's effects on blood vessel formation. While paclitaxel's anti-angiogenic properties have been extensively studied and documented, research into the potential anti-angiogenic activity of this compound, a polyketide produced by various species of Fusarium and Aspergillus fungi, remains in its nascent stages.
Initial investigations into the bioactivities of the fusarielin family of compounds have revealed a range of effects, including antifungal, antibacterial, and cytotoxic properties.[1][2] Some evidence suggests that fusarielins, as a class, may possess anti-angiogenic and anti-proliferative capabilities.[1] However, specific experimental data detailing the mechanisms by which this compound might inhibit angiogenesis is not yet available in the public domain.
In stark contrast, paclitaxel's role as an anti-angiogenic agent is well-defined. It is known to disrupt the process of new blood vessel formation through multiple mechanisms, including the inhibition of endothelial cell proliferation, migration, and tube formation. Furthermore, paclitaxel has been shown to interfere with the vascular endothelial growth factor (VEGF) signaling pathway, a critical driver of angiogenesis.
Without dedicated studies on this compound's impact on key angiogenic processes, a direct comparison with paclitaxel is not feasible at this time. To enable a thorough comparative analysis as requested, future research would need to focus on elucidating the following for this compound:
-
Effect on Endothelial Cell Proliferation: Quantitative studies to determine if and how this compound affects the growth of endothelial cells, the primary cells lining blood vessels.
-
Impact on Endothelial Cell Migration: Assays to assess whether this compound can inhibit the movement of endothelial cells, a crucial step in the formation of new vascular networks.
-
Tube Formation Inhibition: In vitro experiments, such as the endothelial cell tube formation assay, to observe if this compound can prevent the organization of endothelial cells into capillary-like structures.
-
Mechanism of Action: Investigations into the specific molecular pathways targeted by this compound to exert any potential anti-angiogenic effects, including its influence on the VEGF signaling cascade.
-
In Vivo Angiogenesis Models: Studies using models like the chick chorioallantoic membrane (CAM) assay or aortic ring assay to confirm any anti-angiogenic activity in a living system.
Until such data becomes available, a detailed comparison guide on the anti-angiogenic mechanisms of this compound versus paclitaxel cannot be responsibly constructed. The scientific community awaits further research to uncover the potential of this compound as an anti-angiogenic agent and to understand how its mechanisms might compare to those of established drugs like paclitaxel.
References
A Head-to-Head Comparison of the Bioactivity of Fusarielin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Fusarielin A and its analogs, a class of decalin-containing polyketides produced by various Fusarium and Aspergillus species, have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have demonstrated a range of effects, including antifungal, cytotoxic, and estrogenic properties. This guide provides a head-to-head comparison of the bioactivity of prominent this compound analogs, supported by available experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways and workflows.
Comparative Bioactivity Data
To facilitate a clear comparison, the following tables summarize the available quantitative data on the bioactivity of this compound and its analogs. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Estrogenic Activity
A study directly compared the estrogenic effects of this compound, F, G, and H on the human breast cancer cell line MCF-7 using a resazurin metabolism assay. The results indicate that all tested fusarielins exhibit estrogenic activity, with Fusarielin H being the most potent.
| Compound | Estrogenic Activity (MCF-7 cell proliferation)[1] |
| This compound | Stimulated cell proliferation |
| Fusarielin F | Stimulated cell proliferation |
| Fusarielin G | Stimulated cell proliferation |
| Fusarielin H | Most potent, stimulated 4-fold cell proliferation at 25µM |
Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) |
| Fusarielin E | Pyricularia oryzae | 12.5[2] |
Note: Comprehensive MIC data for a range of Fusarielin analogs against a standardized panel of fungi is a current gap in the literature.
Cytotoxic Activity
Information on the cytotoxic activity of this compound and its direct analogs is limited in the available literature. However, studies on other metabolites from Fusarium species provide context for the potential cytotoxicity of this class of compounds. For instance, butenolide, another Fusarium metabolite, has shown significant cytotoxicity against various mammalian cell lines[3].
| Compound | Cell Line | IC50 / LC50 (µg/mL) |
| Butenolide | Rat hepatoma (RH) | 1[3] |
| Baby hamster kidney (BHK-21) | 7[3] | |
| McCoy mouse (MM) | 15[3] | |
| Chinese hamster ovary (CHO) | 1 (LC100)[3] | |
| Dog kidney (MDCK) | 5 (LC100)[3] |
Note: The above data is for a related Fusarium metabolite and not a direct analog of this compound. Further studies are needed to determine the specific IC50 values for this compound and its analogs.
Mechanism of Action: Interference with the Cytoskeleton
The primary mechanism of action for the antifungal activity of this compound and its analogs appears to be the disruption of the microtubule network. Studies have shown that these compounds can interfere with microtubule function in fungal cells, leading to mycelial deformations. This interference with the cytoskeleton is a key area of investigation for understanding their therapeutic potential.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of this compound analogs targeting tubulin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in the comparison of this compound analog bioactivities.
Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound analogs against pathogenic fungi.
Materials:
-
96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal inoculum, adjusted to 0.4 x 10^4 to 5 x 10^4 CFU/mL
-
This compound analogs, dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antifungal (e.g., Amphotericin B)
-
Spectrophotometer or plate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare serial twofold dilutions of the this compound analogs and control antifungal in RPMI 1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 48-72 hours, depending on the fungal species.
-
Determine the MIC visually as the lowest concentration of the compound that causes a complete inhibition of visible growth. Alternatively, for azoles, the MIC can be defined as the concentration that produces a ≥50% reduction in growth compared to the growth control, which can be measured spectrophotometrically.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Testing: Resazurin Assay
This protocol is a common method for assessing cell viability and cytotoxicity.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound analogs on mammalian cell lines.
Materials:
-
96-well opaque-walled microtiter plates
-
Mammalian cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound analogs, dissolved in a suitable solvent (e.g., DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)
-
Fluorescence plate reader
Procedure:
-
Seed the cells into the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound analogs in complete cell culture medium and add them to the wells. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of the resazurin solution to each well and incubate for 1-4 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value from the dose-response curve.
Caption: Workflow for the resazurin-based cytotoxicity assay.
Visualization of Microtubule Disruption: Immunofluorescence Microscopy
This protocol allows for the direct visualization of the effects of this compound analogs on the microtubule network in fungal cells.
Objective: To visualize the disruption of the microtubule cytoskeleton in fungal cells treated with this compound analogs.
Materials:
-
Fungal cells
-
This compound analogs
-
Fixative (e.g., formaldehyde)
-
Cell wall digesting enzymes (e.g., zymolyase)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with BSA)
-
Primary antibody (anti-α-tubulin)
-
Secondary antibody (fluorescently labeled anti-mouse IgG)
-
Antifade mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Grow fungal cells in liquid culture and treat them with the this compound analog at a relevant concentration (e.g., at or near the MIC). Include an untreated control.
-
Fix the cells with formaldehyde.
-
Digest the cell wall using an appropriate enzyme solution.
-
Permeabilize the cells with a detergent-containing buffer.
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with the primary anti-α-tubulin antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Mount the cells on a microscope slide with antifade mounting medium containing DAPI to stain the nuclei.
-
Visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in treated cells to the untreated controls.
Conclusion
The available data suggest that this compound and its analogs are a promising class of bioactive compounds with potential applications in antifungal and anticancer research. Fusarielin H has emerged as a particularly potent estrogenic agent. The primary mechanism of their antifungal action appears to involve the disruption of the microtubule cytoskeleton. However, a significant gap exists in the literature regarding comprehensive, head-to-head comparative studies of the antifungal and cytotoxic activities of a broad range of Fusarielin analogs. Further research, utilizing standardized protocols such as those outlined in this guide, is necessary to fully elucidate the structure-activity relationships and therapeutic potential of this intriguing family of natural products.
References
Validating Fusarielin A's Binding Targets: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the binding targets of Fusarielin A, a natural product with known antifungal and anti-angiogenic properties. While biochemical methods have identified actin and tubulin as primary binding partners, this guide explores the validation of these targets with a focus on the theoretical application of knockout models, providing a framework for future experimental design.
Identified Binding Targets of this compound
Initial identification of this compound's binding partners was achieved through affinity chromatography using an immobilized this compound affinity gel. This biochemical approach revealed that tubulin and actin are the primary binding proteins for this compound. The binding affinities were further estimated using surface plasmon resonance spectroscopy[1].
Comparison of Target Validation Methods: Biochemical vs. Knockout Models
Validating the biological targets of a compound is crucial for understanding its mechanism of action and for further drug development. Below is a comparison of the biochemical methods already employed for this compound and the proposed use of knockout models for more definitive validation.
| Feature | Biochemical Methods (e.g., Affinity Chromatography) | Genetic Methods (Knockout Models) |
| Principle | Relies on the physical interaction between the compound and its target protein. | Involves the removal or inactivation of the gene encoding the putative target protein. |
| Information Provided | Identifies direct binding partners. | Determines the necessity of the target for the compound's biological effect. |
| Validation Strength | Strong evidence for direct binding. | Provides strong evidence for the functional relevance of the target. |
| Throughput | Can be high-throughput for initial screening. | Generally lower throughput and more labor-intensive. |
| Limitations | May identify non-functional interactions; does not confirm the biological relevance of the binding. | Potential for compensatory mechanisms; lethal knockouts require conditional models. |
Hypothetical Validation Using Knockout Models
To date, no published studies have utilized knockout models to validate the binding targets of this compound. However, based on the identified targets, we can propose the expected outcomes of such experiments.
Actin Knockout/Mutant Models
The actin cytoskeleton is essential for numerous cellular processes, including cell motility, division, and maintenance of cell shape.
Expected Phenotypes in Actin Knockout/Mutant Models Treated with this compound:
| Model Organism/Cell Line | Gene Knockout/Mutation | Expected Phenotype upon this compound Treatment | Rationale |
| Yeast (e.g., Saccharomyces cerevisiae) | Deletion of actin gene (ACT1) | Reduced sensitivity or resistance to this compound's antifungal effects. | If this compound's primary antifungal mechanism is through actin disruption, the absence of its target would diminish its effect. |
| Mammalian cell line (e.g., HUVEC) | Conditional knockout of β-actin | Attenuation of anti-angiogenic effects (e.g., reduced inhibition of tube formation). | Disruption of the actin cytoskeleton is critical for endothelial cell migration and tube formation during angiogenesis. |
| Fungal pathogen (e.g., Fusarium graminearum) | Mutation in the actin gene conferring resistance | Increased resistance to this compound. | A mutation in the binding site of actin could prevent this compound from binding, thus conferring resistance. |
Tubulin Knockout/Mutant Models
Microtubules, composed of tubulin polymers, are crucial for cell division, intracellular transport, and maintaining cell structure.
Expected Phenotypes in Tubulin Knockout/Mutant Models Treated with this compound:
| Model Organism/Cell Line | Gene Knockout/Mutation | Expected Phenotype upon this compound Treatment | Rationale |
| Yeast (e.g., Saccharomyces cerevisiae) | Deletion or mutation of β-tubulin gene (TUB2) | Altered sensitivity to this compound. | If this compound targets tubulin to exert its antifungal activity, cells with altered tubulin would show a different response. |
| Mammalian cell line (e.g., HUVEC) | Mutation in a tubulin isotype | Reduced anti-proliferative and anti-angiogenic effects. | Microtubule dynamics are essential for mitosis and cell migration, key processes in angiogenesis. |
| Fungal pathogen (e.g., Aspergillus fumigatus) | Mutation in the β-tubulin gene conferring resistance | Increased resistance to this compound. | Similar to actin, a mutation in the tubulin binding site could abrogate the effect of this compound. |
Experimental Protocols
Affinity Chromatography for Target Identification
This protocol outlines the general steps used to identify the binding partners of this compound.
-
Preparation of Affinity Gel:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., Sepharose beads).
-
Couple the this compound derivative to the activated Sepharose beads according to the manufacturer's protocol.
-
Wash the beads extensively to remove any non-covalently bound ligand.
-
-
Cell Lysate Preparation:
-
Culture the target cells (e.g., human umbilical vein endothelial cells - HUVECs) to a sufficient density.
-
Lyse the cells in a non-denaturing buffer containing protease inhibitors to extract total cellular proteins.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Incubate the clarified cell lysate with the this compound-immobilized affinity gel to allow for binding.
-
Wash the gel extensively with buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand, a change in pH, or an increase in ionic strength.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by staining (e.g., Coomassie Blue or silver stain).
-
Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
Signaling Pathways and Experimental Workflows
Proposed Antifungal Mechanism of this compound
The antifungal activity of this compound is likely mediated through the disruption of the actin and tubulin cytoskeletons, which are essential for fungal growth, cell division, and morphogenesis[2].
Caption: Proposed antifungal mechanism of this compound.
Proposed Anti-Angiogenic Mechanism of this compound
The anti-angiogenic effects of this compound are likely due to its interference with endothelial cell proliferation, migration, and tube formation, processes heavily dependent on a dynamic cytoskeleton[3].
Caption: Proposed anti-angiogenic mechanism of this compound.
Experimental Workflow for Knockout Model Validation
This workflow outlines the steps to validate this compound's targets using a knockout model system, such as yeast.
Caption: Workflow for target validation using knockout models.
Conclusion and Future Directions
Biochemical studies have provided strong evidence that this compound directly binds to actin and tubulin. However, the functional validation of these interactions using knockout models remains a critical next step. The proposed experiments using knockout or mutant strains in relevant model systems, such as yeast and mammalian cells, would provide definitive evidence for the role of actin and tubulin in mediating the antifungal and anti-angiogenic activities of this compound. Such validation is essential for the continued development of this compound and its derivatives as potential therapeutic agents.
References
Fusarielin A: A Glimmer of Hope in the Fight Against Drug-Resistant Fungi?
A Comparative Analysis of the Cross-Resistance Profile of a Fungal Meroterpenoid
The escalating threat of antifungal drug resistance necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Fusarielin A, a meroterpenoid secondary metabolite isolated from Fusarium species, has demonstrated moderate antifungal activity. This guide provides a comparative analysis of the potential cross-resistance profile of this compound against common drug-resistant fungal strains, drawing upon available data for Fusarium-derived compounds and established antifungal agents. While direct comprehensive studies on this compound's activity against a wide array of resistant strains are currently limited, this guide aims to provide a framework for researchers and drug development professionals by contextualizing its potential within the landscape of existing antifungal therapies.
Mechanisms of Action: A Brief Overview
Understanding the mechanisms of action of current antifungal drugs is crucial for interpreting cross-resistance profiles. Fungal resistance often arises from modifications in the drug target or pathways that reduce the drug's efficacy.
-
Azoles (e.g., Fluconazole, Voriconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Resistance typically involves mutations in the ERG11 gene (encoding the target enzyme) or overexpression of efflux pumps that actively remove the drug from the cell.
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death. Resistance, though less common, is often associated with alterations in the cell membrane's ergosterol content.
-
Echinocandins (e.g., Caspofungin, Micafungin): Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall instability and lysis. Resistance is primarily due to mutations in the FKS genes, which encode the target enzyme β-(1,3)-D-glucan synthase.
The mechanism of action for this compound is not yet fully elucidated, which presents both a challenge and an opportunity. A novel mechanism could bypass existing resistance pathways.
Comparative Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of standard antifungal drugs against various drug-resistant fungal strains. This data serves as a benchmark for evaluating the potential efficacy of new compounds like this compound. Due to the lack of specific data for this compound against these resistant strains, its activity is marked as "Not Available." However, data for Indole acetic acid, another secondary metabolite from Fusarium, against fluconazole-resistant Candida albicans is included to provide a preliminary insight into the potential of this class of compounds.[1]
Table 1: Comparative MICs (µg/mL) against Drug-Resistant Candida Species
| Antifungal Agent | Fluconazole-Resistant Candida albicans | Echinocandin-Resistant Candida glabrata |
| This compound | Not Available | Not Available |
| Indole acetic acid | 125[1] | Not Available |
| Fluconazole | ≥ 64 | 8 - >64 |
| Voriconazole | 0.25 - >16 | 0.03 - 16 |
| Amphotericin B | 0.125 - 2 | 0.125 - 2 |
| Micafungin | 0.015 - 0.125 | ≥ 2 |
Table 2: Comparative MICs (µg/mL) against Drug-Resistant Aspergillus fumigatus
| Antifungal Agent | Azole-Resistant Aspergillus fumigatus (TR34/L98H) |
| This compound | Not Available |
| Voriconazole | ≥ 2 |
| Itraconazole | ≥ 8 |
| Posaconazole | ≥ 0.5 |
| Amphotericin B | 0.5 - 2 |
Table 3: Comparative MICs (µg/mL) against Multidrug-Resistant Fusarium solani
| Antifungal Agent | Multidrug-Resistant Fusarium solani |
| This compound | Not Available |
| Voriconazole | 4 - >16 |
| Amphotericin B | 2 - >16 |
| Echinocandins | > 16 |
Experimental Protocols
The determination of antifungal susceptibility is performed using standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols.
Broth Microdilution Method (CLSI M38-A2)
This method is a reference standard for antifungal susceptibility testing of filamentous fungi.
-
Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Fungal isolates are grown on a suitable agar medium (e.g., potato dextrose agar) to induce sporulation. Spores are harvested and the concentration is adjusted to a final inoculum density of 0.4 x 104 to 5 x 104 CFU/mL in RPMI 1640 medium.
-
Incubation: A 96-well microtiter plate is prepared with each well containing the diluted antifungal agent and the fungal inoculum. The plate is incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth.
Visualizing Fungal Resistance Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in antifungal resistance and a typical experimental workflow for assessing the activity of a novel compound.
Caption: Overview of major antifungal drug classes, their cellular targets, and common resistance mechanisms.
Caption: Standard workflow for in vitro antifungal susceptibility testing of a novel compound.
Conclusion and Future Directions
The available data, while sparse, suggests that secondary metabolites from Fusarium species may possess activity against drug-resistant fungal pathogens. The high MIC of Indole acetic acid against a fluconazole-resistant C. albicans strain indicates that while some compounds may have activity, they may not always be potent.[1]
Crucially, there is a clear and urgent need for comprehensive studies to determine the in vitro activity of this compound against a broad panel of clinically relevant, drug-resistant fungal isolates. Such studies should include strains with well-characterized resistance mechanisms to azoles, echinocandins, and polyenes. Determining the MIC values of this compound against these strains will be the definitive step in understanding its potential cross-resistance profile and its viability as a lead compound for the development of a new class of antifungal agents. Furthermore, elucidation of this compound's mechanism of action will be paramount in predicting its effectiveness against fungi that have developed resistance to current therapies.
References
Research Uncovers No Evidence of Synergistic Effects of Fusarielin A with Conventional Antifungal Drugs
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the antifungal compound Fusarielin A. Despite its known antifungal properties, no studies to date have investigated or demonstrated synergistic effects when combined with conventional antifungal medications such as fluconazole, amphotericin B, or caspofungin.
This compound, a metabolite produced by various Fusarium species, has been identified as having antifungal capabilities, notably against the fungus Pyricularia oryzae.[1] It has also been observed to exhibit mild antibiotic effects.[1][2] However, the current body of research on this compound is primarily focused on its isolation, structural elucidation, and basic antimicrobial characteristics.[1][2]
The exploration of synergistic interactions between antimicrobial agents is a critical area of research aimed at enhancing therapeutic efficacy, overcoming drug resistance, and reducing dose-related toxicity. Standard methodologies for evaluating synergy, such as the checkerboard microdilution assay and the calculation of the Fractional Inhibitory Concentration Index (FICI), are well-established for assessing combinations of conventional antifungal drugs.[3][4][5][6] Numerous studies have successfully employed these techniques to demonstrate synergy between different classes of antifungals against a range of fungal pathogens, including Aspergillus and Fusarium species.[3][4][7][8][9][10][11][12]
Despite the availability of these established protocols, a thorough search of scientific databases and publications yielded no experimental data on the combined effects of this compound with any conventional antifungal agents. Consequently, it is not possible to provide a comparison guide, quantitative data tables, or detailed experimental protocols related to the synergistic effects of this compound as originally requested. The signaling pathways involved in any potential synergistic action also remain unknown due to the absence of foundational research in this area.
This lack of information highlights a significant opportunity for future research. Investigating the potential for this compound to act synergistically with existing antifungal drugs could open new avenues for the development of more effective combination therapies for fungal infections. Such studies would necessitate in-vitro experiments utilizing checkerboard assays to determine FICI values, followed by mechanistic studies to elucidate the underlying signaling pathways. Until such research is conducted, the potential for this compound in combination antifungal therapy remains speculative.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Synergy of Caspofungin and Amphotericin B against Aspergillus and Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro synergy of caspofungin with licensed and novel antifungal drugs against clinical isolates of Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro synergy of caspofungin and amphotericin B against Aspergillus and Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined therapy in treatment of murine infection by Fusarium solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination antifungal therapy for disseminated fusariosis in immunocompromised patients : a case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combination Antifungal Therapy: A Review of Current Data | Campitelli | Journal of Clinical Medicine Research [jocmr.org]
- 12. Activity of Amphotericin B Formulations and Voriconazole, Alone or in Combination, against Biofilms of Scedosporium and Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Fusarielin A and Other Fusarium Mycotoxins
This guide provides a comparative analysis of the cytotoxic effects of Fusarielin A and other prominent mycotoxins produced by Fusarium species, namely deoxynivalenol (DON), zearalenone (ZEA), fumonisin B1 (FB1), and T-2 toxin. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of their relative toxicities, the experimental methods used for their assessment, and the cellular pathways implicated in their cytotoxic action.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for various Fusarium mycotoxins across different cell lines and exposure times. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, including the specific cell line used, exposure duration, and the cytotoxicity assay employed.
Note on this compound: Extensive literature searches did not yield specific quantitative IC50 values for the cytotoxicity of this compound. Available research describes its effects as "weakly cytotoxic" and highlights its role as a mycoestrogen, stimulating the proliferation of estrogen receptor-positive breast cancer cells (MCF-7). This proliferative effect is not observed in cells lacking the estrogen receptor.
| Mycotoxin | Cell Line | Exposure Time (hours) | IC50 | Assay |
| Deoxynivalenol (DON) | CHO-K1 | 48 | 0.27 µg/mL | MTT[1] |
| HepG2 | 24 | ~0.9 µM | MTT[2] | |
| Caco-2 | 72 | 21.5 µM | MTT[2] | |
| HL60 | Not Specified | > DON | Not Specified[3] | |
| MOLT-4 | Not Specified | > DON | Not Specified[3] | |
| A-10 | Not Specified | > DON | Not Specified[3] | |
| Zearalenone (ZEA) | C5-O | 72 | 24.1 µg/mL | MTT[1] |
| Sertoli cells | 24 | IC50 ~80 µM | Not Specified[4] | |
| HepG2 | 24 | >100 µM | MTT | |
| RAW 264.7 | Not Specified | Necrosis inducing | Not Specified[4] | |
| MCF-7 | Not Specified | Proliferation | Not Specified[4] | |
| Fumonisin B1 (FB1) | CHO-K1 | 48 | 85.5 µg/mL | MTT[1] |
| SNO | 24 | >34.64 µM | MTT[5] | |
| Human Lymphocytes | Not Specified | Growth Inhibition | MTT[6] | |
| T-2 Toxin | SK-Mel/27 | Not Specified | 2.8 ng/mL | Neutral Red[7][8] |
| HepG2 | Not Specified | > HT-2 > T-2 triol > T-2 tetraol | Neutral Red[8] | |
| HeLa | 2 days | 100 ng/mL | MTT[9] | |
| HEp-2 | 4 days | 100 ng/mL | MTT[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for understanding and replicating the cited cytotoxicity data.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Mycotoxin Treatment: Expose the cells to various concentrations of the mycotoxin for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO or ethanol) and a negative control (medium only).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
Neutral Red (NR) Uptake Assay
The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and mycotoxin treatment.
-
NR Staining: After the treatment period, remove the culture medium and add a medium containing a non-toxic concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Washing: Remove the staining solution and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.
-
Data Analysis: Similar to the MTT assay, cell viability is calculated as a percentage of the control, and the IC50 is determined.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by caspase-3 or -7, releases a luminescent or fluorescent signal.
Procedure (using a luminescent Caspase-Glo® 3/7 assay as an example):
-
Cell Seeding and Treatment: Plate and treat cells with the mycotoxins as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.
-
Incubation: Incubate the plate at room temperature for a period specified by the manufacturer (e.g., 1-2 hours) to allow for cell lysis and the enzymatic reaction to occur.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity, which is an indicator of apoptosis.
Signaling Pathways and Visualizations
Fusarium mycotoxins can induce cytotoxicity through various mechanisms, with the induction of apoptosis being a prominent pathway. Apoptosis can be initiated through two main signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.
Below are diagrams generated using Graphviz (DOT language) to visualize a typical experimental workflow for cytotoxicity testing and the major apoptosis signaling pathways.
Caption: Experimental workflow for assessing mycotoxin cytotoxicity.
References
- 1. Cytotoxicity of Fusarium mycotoxins to mammalian cell cultures as determined by the MTT bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. ulab360.com [ulab360.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Unmasking Mycotoxins: A Comparative Guide to Antibody Cross-Reactivity Against Fusarium Metabolites
For researchers, scientists, and drug development professionals navigating the complexities of mycotoxin detection, understanding the cross-reactivity of antibodies is paramount. This guide provides an objective comparison of antibody performance against a range of Fusarium metabolites, supported by experimental data, detailed protocols, and visualizations of key biological pathways.
The genus Fusarium is notorious for producing a diverse arsenal of mycotoxins, secondary metabolites that contaminate agricultural commodities and pose a significant threat to human and animal health. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are a cornerstone of mycotoxin detection due to their sensitivity and high-throughput capabilities. However, the structural similarity among different mycotoxins can lead to antibody cross-reactivity, a phenomenon where an antibody binds to molecules other than its specific target. This can result in the overestimation of a single mycotoxin's concentration and an inaccurate assessment of risk. This guide delves into the specifics of antibody cross-reactivity for key Fusarium mycotoxins, offering a valuable resource for assay development and data interpretation.
Comparative Analysis of Antibody Cross-Reactivity
The following tables summarize the cross-reactivity of various monoclonal and polyclonal antibodies against prominent Fusarium metabolites. The data is primarily derived from competitive ELISA formats, where the 50% inhibitory concentration (IC50) is a key measure of antibody affinity. Cross-reactivity is typically expressed as a percentage relative to the primary target analyte.
Deoxynivalenol (DON) and its Derivatives
Deoxynivalenol, a type B trichothecene, is one of the most prevalent Fusarium mycotoxins. Commercial ELISA kits are widely used for its detection, but their cross-reactivity with DON derivatives is a critical consideration.
| Antibody/Assay Kit | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |
| AGRAQUANT DON EIA | Deoxynivalenol (DON) | DON-3-Glucoside | High | [1][2] |
| 3-Acetyl-DON (3-AcDON) | High | [1][2] | ||
| 15-Acetyl-DON (15-AcDON) | Moderate | [1][2] | ||
| Nivalenol | Low | [1][2] | ||
| Fusarenon X | Moderate | [1][2] | ||
| VERATOX for DON | Deoxynivalenol (DON) | DON-3-Glucoside | High | [1][2] |
| 3-Acetyl-DON (3-AcDON) | High | [1][2] | ||
| 15-Acetyl-DON (15-AcDON) | Moderate | [1][2] | ||
| Monoclonal Antibody (Nivalenol-based) | Nivalenol | 3-Acetyl-DON (3-AcDON) | 57.4 (relative to DON) | [3] |
| Deoxynivalenol (DON) | 100 | [3] | ||
| 15-Acetyl-DON (15-AcDON) | Lower than DON | [3] | ||
| Fusarenon-X | Low | [3] |
Zearalenone (ZEN) and its Derivatives
Zearalenone is a mycoestrogen that can disrupt the endocrine system. Its metabolites also exhibit estrogenic activity, making antibody cross-reactivity an important factor in assessing total estrogenic load.
| Antibody | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Monoclonal Antibody 2D3 | Zearalenone (ZEN) | β-zearalenol | 88.2 | [4] |
| α-zearalenol | 4.4 | [4] | ||
| β-zearalanol | 4.6 | [4] | ||
| Antiserum (Fluorescence Assay) | Zearalenone (ZEN) | α-zearalenol | 32.4 | [5] |
| α-zearalanol | 10.7 | [5] | ||
| β-zearalanol | 3.2 | [5] | ||
| Antiserum (ELISA) | Zearalenone (ZEN) | α-zearalenol | 28.2 | [5] |
| α-zearalanol | 7.1 | [5] | ||
| β-zearalanol | 1.1 | [5] | ||
| Commercial Immunoaffinity Columns | Zearalenone (ZEN) | α-zearalenol | >80 | [6] |
| β-zearalenol | >80 | [6] | ||
| Zearalanone | >80 | [6] | ||
| α-zearalanol | >80 | [6] | ||
| β-zearalanol | >80 | [6] |
Fumonisins
Fumonisins, particularly Fumonisin B1 (FB1), are associated with various animal diseases and are potential human carcinogens.
| Antibody | Target Analyte | Cross-Reactant | Cross-Reactivity (%) (based on IC50) | Reference |
| Polyclonal Antibodies (Murine) | Fumonisin B1 (FB1) | Fumonisin B2 (FB2) | 86.7 | [7][8] |
| Fumonisin B3 (FB3) | 40 | [7][8] | ||
| Monoclonal Antibodies | Fumonisin B1 (FB1) | Fumonisin B2 (FB2) | 94 | [9] |
| Fumonisin B3 (FB3) | 72 | [9] |
T-2 Toxin and its Metabolites
T-2 toxin is a highly toxic type A trichothecene. Its metabolite, HT-2 toxin, is also of significant concern.
| Antibody | Target Analyte | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Monoclonal Antibody 2-13 | T-2 Glucoside (T2-Glc) | T-2 Toxin | 91.6 | [10][11] |
| HT-2 Toxin | 1.3 | [10][11] | ||
| 3-Acetyl-T-2 Toxin | 2.3 | [10][11] | ||
| Monoclonal Antibody (T-2 Toxin) | T-2 Toxin | HT-2 Toxin | Lower than T-2 | [12] |
| 3'OH T-2 | Strong | [12] | ||
| 3'OH HT-2 | Strong | [12] |
Experimental Protocols
The determination of antibody cross-reactivity is predominantly carried out using a competitive enzyme-linked immunosorbent assay (cELISA). Below is a generalized protocol that can be adapted for various Fusarium metabolites.
Competitive ELISA Protocol for Mycotoxin Cross-Reactivity
1. Reagent Preparation:
- Coating Antigen: Conjugate the mycotoxin of interest to a carrier protein (e.g., Bovine Serum Albumin - BSA or Ovalbumin - OVA). Dilute the conjugate to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- Antibody Solution: Dilute the primary antibody (monoclonal or polyclonal) in a blocking buffer (e.g., PBS with 1% BSA). The optimal dilution needs to be determined empirically through titration.
- Standard Solutions: Prepare a series of standard solutions of the primary target mycotoxin and potential cross-reactants in a suitable solvent (e.g., methanol or acetonitrile) and then dilute in the assay buffer (e.g., PBS with a low percentage of organic solvent).
- Enzyme-Conjugated Secondary Antibody: Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) in blocking buffer.
- Substrate Solution: Prepare the substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) according to the manufacturer's instructions.
- Stop Solution: Prepare a stop solution (e.g., 2M H₂SO₄).
2. Assay Procedure:
- Coating: Add 100 µL of the coating antigen solution to each well of a microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.
- Washing: Wash the plate 3-5 times with a washing buffer (e.g., PBS with 0.05% Tween 20).
- Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block any remaining non-specific binding sites.
- Washing: Repeat the washing step.
- Competitive Reaction: Add 50 µL of the standard solution or sample extract and 50 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at 37°C. During this step, the free mycotoxin in the solution competes with the coated mycotoxin for antibody binding.
- Washing: Repeat the washing step.
- Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
- Washing: Repeat the washing step.
- Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature. A color change will indicate the presence of the enzyme.
- Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the color development.
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
- Construct a standard curve by plotting the absorbance values against the logarithm of the mycotoxin concentration for the primary target.
- Determine the IC50 value, which is the concentration of the mycotoxin that causes a 50% reduction in the maximum absorbance.
- Determine the IC50 values for each of the potential cross-reactants.
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Mycotoxin / IC50 of Cross-Reactant) x 100
Cellular Signaling Pathways Affected by Fusarium Metabolites
Fusarium mycotoxins can exert their toxic effects by interfering with various cellular signaling pathways, leading to a range of adverse outcomes from inhibited protein synthesis to apoptosis. Understanding these pathways is crucial for drug development and toxicological research.
Mycotoxin-Induced MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade involved in cellular responses to a variety of external stimuli. Certain Fusarium mycotoxins, such as deoxynivalenol, can activate this pathway, leading to inflammatory responses and apoptosis.[13][14][15][16][17]
Caption: Mycotoxin-induced MAPK signaling cascade.
Deoxynivalenol (DON) and the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Deoxynivalenol has been shown to modulate this pathway, often leading to the induction of apoptosis.[18][19][20][21][22]
Caption: Modulation of the PI3K/Akt pathway by DON.
Conclusion
The cross-reactivity of antibodies against Fusarium metabolites is a complex but critical aspect of mycotoxin analysis. This guide highlights the variability in antibody specificity and provides a framework for assessing it. For researchers and professionals in drug development, a thorough understanding of these nuances is essential for the accurate detection of mycotoxins and the reliable assessment of their toxicological impact. The provided experimental protocols and pathway diagrams serve as foundational tools for further investigation and the development of more specific and sensitive detection methods. As new mycotoxins are identified and characterized, the continued evaluation of antibody cross-reactivity will remain a vital area of research.
References
- 1. Cross-reactivity of antibodies in some commercial deoxynivalenol test kits against some fusariotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Generation of antibodies reactive with fumonisins B1, B2, and B3 by using cholera toxin as the carrier-adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Evaluation of Monoclonal Antibodies for the Glucoside of T-2 Toxin (T2-Glc) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apsnet.org [apsnet.org]
- 13. Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Three Fusarium oxysporum mitogen‐activated protein kinases (MAPKs) have distinct and complementary roles in stress adaptation and cross‐kingdom pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitogen-activated protein kinase signaling in plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Deoxynivalenol induces apoptosis and autophagy in human prostate epithelial cells via PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unexpected antagonism of deoxynivalenol and enniatins in intestinal toxicity through the Ras/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PI3K/Akt/FoxO Pathway Mediates Antagonistic Toxicity in HepG2 Cells Coexposed to Deoxynivalenol and Enniatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Benchmarking the Stability of Fusarielin A Against Its Synthetic Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the chemical stability of the natural product Fusarielin A against its synthetic analogs. Due to the limited availability of direct comparative stability studies in published literature, this document outlines the essential experimental protocols and data presentation formats necessary for such an evaluation. The included data are illustrative examples to guide researchers in their own investigations.
Comparative Stability Data
The stability of a pharmaceutical compound is a critical factor in its development. The following tables present a template for summarizing key stability parameters for this compound and its hypothetical synthetic analogs under various stress conditions. These parameters are crucial for determining shelf-life, storage conditions, and potential degradation pathways.
Table 1: Stability of this compound and Analogs under Thermal and Photolytic Stress
| Compound | Degradation after 12 weeks at 40°C/75% RH (%) | Half-life (t½) under Photolytic Conditions (hours) | Major Degradation Products Identified |
| This compound | 15.2 | 48 | Oxidation of diene moiety |
| Analog-1 | 8.5 | 72 | Isomerization of epoxide ring |
| Analog-2 | 11.3 | 60 | Hydrolysis of ester linkage |
| Analog-3 | 18.9 | 40 | Photodegradation of the chromophore |
Table 2: pH-Dependent Stability Profile
| Compound | Degradation after 24 hours at pH 3.0 (%) | Degradation after 24 hours at pH 7.4 (%) | Degradation after 24 hours at pH 9.0 (%) |
| This compound | 5.1 | 2.3 | 12.8 |
| Analog-1 | 3.2 | 1.5 | 8.7 |
| Analog-2 | 4.5 | 2.1 | 10.2 |
| Analog-3 | 6.8 | 3.5 | 15.4 |
Experimental Protocols
Accurate and reproducible stability data are contingent on robust experimental design. The following protocols are based on established guidelines for small molecule stability testing.[1][2][3][4]
Protocol 1: Accelerated Stability Testing
Objective: To assess the long-term chemical stability of this compound and its analogs under accelerated environmental conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound and each synthetic analog in a suitable solvent system (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.
-
Storage Conditions: Aliquot the samples into sealed, light-protected vials and place them in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity (RH).[1]
-
Time Points: Withdraw samples at initial (T=0), 2, 4, 8, and 12-week intervals.
-
Analysis: Analyze the samples at each time point using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] The method should be capable of separating the parent compound from its degradation products.
-
Quantification: Determine the percentage of the remaining parent compound at each time point relative to the initial concentration.
Protocol 2: Photostability Testing
Objective: To evaluate the stability of this compound and its analogs upon exposure to light.
Methodology:
-
Sample Preparation: Prepare solutions of each compound at 1 mg/mL in a photochemically inert solvent.
-
Exposure: Expose the samples to a light source that provides a combination of UV and visible light, as specified by ICH Q1B guidelines. A control group of samples should be kept in the dark under the same temperature conditions.
-
Time Points: Collect samples at defined intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Analysis: Analyze the samples using HPLC to quantify the remaining parent compound.
-
Half-life Calculation: Calculate the photolytic half-life (t½) for each compound.
Protocol 3: pH-Dependent Stability Assessment
Objective: To determine the stability of the compounds across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3.0, 7.4, and 9.0).
-
Sample Incubation: Add a small aliquot of a concentrated stock solution of each compound to each buffer to achieve a final concentration of 100 µg/mL. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately analyze the samples by HPLC to determine the concentration of the parent compound.
-
Degradation Calculation: Calculate the percentage degradation at each pH and time point.
Experimental Workflow and Signaling Pathways
Visualizing experimental processes and biological pathways can aid in understanding the broader context of a compound's stability and mechanism of action.
References
Meta-analysis of Reported IC50 Values for Fusarielin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the reported IC50 values for Fusarielin A, a mycotoxin produced by various Fusarium species. Due to the limited availability of direct cytotoxic IC50 data for this compound, this report also includes data on related Fusarium mycotoxins to offer a broader context for its potential biological activities.
Summary of Biological Activities and IC50 Values
This compound has been primarily characterized as a mycoestrogen, a fungal metabolite that exhibits estrogenic effects. Research indicates that this compound, along with other fusarielins (F, G, and H), stimulates the proliferation of the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7.[1] This proliferative effect suggests that at lower concentrations, this compound may act as an agonist for the estrogen receptor.
| Compound | Cell Line(s) | Effect | Reported IC50 / Concentration | Citation(s) |
| This compound | MCF-7 (ER+) | Proliferation | Stimulatory at concentrations up to 25µM | [1] |
| MDA-MB-231 (ER-), MCF-10a (ER-) | No proliferation | Not applicable | [1] | |
| Fusarin C | MCF-7 (ER+) | Biphasic: Proliferation at low concentrations, Inhibition at high concentrations | Stimulatory: 0.1-20µM, Inhibitory IC50: >50µM | [2] |
| Caco-2, U266, PC3, MDA-MB-231, MCF-10a | Inhibition | >10µM | [2] | |
| Benzoquinone from Fusarium sp. | MCF-7 (ER+) | Inhibition | IC50: 11µM | [3][4] |
| MDA-MB-231 (ER-) | No effect | Not applicable | [3] | |
| Fusaproliferin | MIA PaCa-2 (pancreatic), BxPC-3 (pancreatic), MDA-MB-231 (breast), MCF-7 (breast) | Inhibition | IC50: 0.13µM, 0.76µM, 1.9µM, 3.9µM, respectively | [5][6] |
| Deoxynivalenol (DON) | Various mammalian cell lines | Inhibition | IC50: 0.27 to 8.36 µg/mL | [7] |
Experimental Protocols
The determination of the cytotoxic and proliferative effects of mycotoxins is typically conducted using standard cell viability assays. The following is a generalized protocol based on methods reported in the literature for similar compounds.[8][9][10]
General Cytotoxicity Assay Protocol (e.g., MTT or Resazurin Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium. The cells are then treated with these concentrations. Control wells receive the vehicle (e.g., DMSO) at the same final concentration as the treatment wells.
-
Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Resazurin Assay: Resazurin solution is added to each well, and the plates are incubated. Viable cells reduce resazurin to the fluorescent resorufin, and the fluorescence is measured at an appropriate excitation and emission wavelength.
-
-
Data Analysis: The absorbance or fluorescence values are converted to percentage cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting a dose-response curve and fitting it to a suitable sigmoidal model.
Signaling Pathways and Visualizations
The primary mechanism of action for this compound appears to be through the estrogen receptor signaling pathway, leading to the proliferation of ER+ breast cancer cells.[1] The proliferative effect is blocked by the estrogen receptor antagonist fulvestrant, confirming the involvement of the estrogen receptor.[1]
For other Fusarium-derived compounds that inhibit ER+ breast cancer cells, such as a specific benzoquinone, the mechanism has been shown to involve the downregulation of ERα expression and subsequent inhibition of the NF-κB signaling pathway.[3][4] Given that this compound is an estrogen agonist, it likely activates this pathway.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of a test compound.
Proposed Signaling Pathway for this compound in ER+ Breast Cancer Cells
Caption: Proposed estrogenic signaling pathway of this compound in ER+ cells.
Disclaimer: The provided signaling pathway is a proposed model based on the known estrogenic activity of this compound and data from related Fusarium mycotoxins. Further research is required to fully elucidate the specific molecular mechanisms of this compound. The lack of direct cytotoxic IC50 data for this compound is a significant gap in the current literature.
References
- 1. Estrogenic effects of fusarielins in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fusarin C acts like an estrogenic agonist and stimulates breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoquinone from Fusarium pigment inhibits the proliferation of estrogen receptor-positive MCF-7 cells through the NF-κB pathway via estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoquinone from Fusarium pigment inhibits the proliferation of estrogen receptor-positive MCF-7 cells through the NF-κB pathway via estrogen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fusaproliferin, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]
- 8. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fusarielin A: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational handling and disposal of Fusarielin A, this document outlines procedural guidance to ensure safe laboratory practices. While this compound is not classified as a hazardous substance, adherence to these protocols is paramount for maintaining a safe research environment.
Summary of Chemical Data
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₈O₄ | PubChem[1] |
| Molecular Weight | 402.6 g/mol | PubChem[1] |
| CAS Number | 1300041-53-5 | Cayman Chemical[2] |
| GHS Classification | Not classified as hazardous | Cayman Chemical[2] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical[2] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical[2] |
Risk Assessment and Handling
Even when dealing with non-hazardous substances like this compound, a thorough risk assessment is a critical component of laboratory safety.[3] Before handling, laboratory personnel should review the Safety Data Sheet (SDS) and be familiar with the potential, albeit low, risks. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn to prevent accidental contact.
Disposal Protocol for this compound
The following step-by-step procedure should be followed for the proper disposal of this compound.
1. Decontamination of Labware:
-
All labware that has come into contact with this compound should be decontaminated.
-
Wash glassware and equipment thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by a rinse with soap and water.
2. Disposal of Unused this compound:
-
Solid Waste:
-
For small quantities of solid this compound, it can be disposed of as non-hazardous solid waste.
-
It is recommended to mix the solid with an inert material, such as sand or vermiculite, to prevent aerosolization.
-
Place the mixture in a sealed, clearly labeled container.
-
-
Liquid Waste (Solutions):
-
Aqueous solutions of this compound can be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.
-
Solutions in organic solvents should be collected in a designated non-hazardous waste container. Do not mix with hazardous waste streams.
-
3. Disposal of Contaminated Materials:
-
PPE and other disposables (e.g., paper towels, wipes) that are contaminated with this compound can be disposed of in the regular laboratory trash, provided they are not grossly contaminated.
-
For significant spills, the contaminated absorbent material should be collected in a sealed bag before disposal.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and local regulations for chemical disposal.
References
Safeguarding Your Research: Essential Protective Measures for Handling Fusarielin A
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling fusarielin A. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Executive Summary: this compound is a mycotoxin with conflicting safety classifications from different commercial suppliers. While some sources classify it as non-hazardous, others issue warnings for significant health risks, including skin, eye, and respiratory irritation, as well as potential reproductive toxicity.[1][2] To ensure the highest level of safety, it is imperative to adopt the most stringent precautions. This guide is based on a conservative approach, treating this compound as a hazardous compound. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before commencing any work.
Hazard Assessment: A Tale of Two Safety Data Sheets
There is a notable discrepancy in the hazard classifications for this compound among suppliers. This underscores the importance of a cautious approach. The following table summarizes the conflicting information.
| Hazard Classification | Cayman Chemical | Sigma-Aldrich[1][2] |
| GHS Hazard Pictograms | None | Warning |
| GHS Hazard Statements | None | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Suspected of damaging fertility or the unborn child, Toxic to aquatic life with long lasting effects.[1][2] |
| Signal Word | None | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the potential hazards, a comprehensive PPE strategy is mandatory. The following table outlines the required equipment for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves that comply with ASTM D6978 standards.[3] The outer glove should be removed and disposed of as hazardous waste immediately upon contamination or completion of work within a containment area (e.g., fume hood).[3] |
| Body | Disposable Gown | A disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs is required.[4][5] Gowns should be changed immediately in the event of a spill or contamination.[4] |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory.[5] When there is a risk of splashing, a full-face shield must be worn in conjunction with goggles.[3] |
| Respiratory | N95 Respirator or Higher | An N95 respirator or a higher level of respiratory protection should be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[5] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
1. Preparation and Pre-Handling:
-
Review SDS: Always review the supplier-specific Safety Data Sheet before handling.
-
Fume Hood Verification: Ensure the chemical fume hood has been certified within the last year.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill kit, and waste containers, before bringing this compound into the work area.
-
Don PPE: Put on all required PPE as detailed in the table above before entering the handling area.
2. Handling this compound (Solid and Solutions):
-
Weighing: To prevent aerosolization, carefully weigh solid this compound on a tared weigh paper or in a container within the fume hood.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Manipulation: All procedures (e.g., pipetting, vortexing) should be performed in a manner that minimizes the creation of aerosols.
3. Post-Handling and Decontamination:
-
Surface Decontamination: Upon completion of work, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the gown, face shield, goggles, and inner gloves. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.[6]
Disposal Plan: Managing this compound Waste
This compound and all materials that have come into contact with it must be treated as hazardous chemical waste.[7] Under no circumstances should this waste be disposed of in regular trash or down the drain.[8]
-
Solid Waste:
-
Collect unused solid this compound, contaminated weigh papers, and other solid consumables in a clearly labeled, sealed container.
-
Label as "Hazardous Waste: this compound."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, leak-proof container.
-
The container must be compatible with the solvents used.
-
Label as "Hazardous Waste: this compound" and list all chemical components.
-
-
Contaminated PPE:
-
All disposable PPE (gloves, gowns, etc.) must be collected in a designated hazardous waste bag within the laboratory.
-
-
Waste Pickup:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsinsider.com [ohsinsider.com]
- 5. Cytotoxic Drug Safety [tru.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
